(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Description
The exact mass of the compound 5-Nitrofuran-2-acrylaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCZMGIIFEEPU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031099 | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52661-56-0, 1874-22-2 | |
| Record name | trans-3-(5-Nitro-2-furyl)acrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52661-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-(5-Nitro-2-furyl)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(5-nitro-2-furyl)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-nitrofuran-2-acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a member of the 5-nitrofuran class of compounds, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a nitro-substituted furan ring conjugated to an acrylaldehyde moiety, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on its potential applications in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature, with its physical and chemical properties largely dictated by the interplay of the electron-withdrawing nitro group and the reactive acrylaldehyde functional group.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| IUPAC Name | (2E)-3-(5-nitrofuran-2-yl)prop-2-enal | [1] |
| CAS Number | 52661-56-0, 1874-22-2 | [1] |
| Appearance | Light brown to dark yellow solid | |
| Melting Point | 117 °C | |
| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg (predicted) | [] |
| Density | 1.4 ± 0.1 g/cm³ (predicted) | [] |
| Solubility | Slightly soluble in Chloroform and DMSO | [] |
| InChI | InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | [1] |
| SMILES | O=C/C=C/c1ccc(o1)--INVALID-LINK--[O-] | [1] |
Spectroscopic Data
While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, vendors of this compound typically provide characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Based on the chemical structure and data for similar compounds, the following characteristic spectral features can be anticipated:
-
¹H NMR: Protons of the acrylaldehyde moiety are expected to appear as doublets or doublets of doublets in the olefinic region, with coupling constants indicative of the trans configuration. The furan ring protons will also be present in the aromatic region.
-
¹³C NMR: Resonances for the carbonyl carbon, olefinic carbons, and the carbons of the furan ring are expected. The carbon bearing the nitro group will be significantly downfield.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the asymmetric and symmetric stretches of the nitro group are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.
Chemical Reactivity and Synthesis
The reactivity of this compound is characterized by the functionalities present in the molecule. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the nitro-substituted furan ring can participate in various transformations.[1]
Synthesis
A common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 5-nitrofuran-2-carbaldehyde is reacted with acetaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Claisen-Schmidt Condensation
The following is a generalized experimental protocol for the synthesis of this compound, based on standard Claisen-Schmidt condensation procedures.
Materials:
-
5-nitrofuran-2-carbaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve 5-nitrofuran-2-carbaldehyde in ethanol.
-
Preparation of Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reaction Initiation: Cool the flask containing the 5-nitrofuran-2-carbaldehyde solution in an ice bath. Slowly add the acetaldehyde to this solution with stirring.
-
Addition of Base: While maintaining the cold temperature and continuous stirring, add the base solution dropwise to the reaction mixture. The formation of a precipitate may be observed.
-
Reaction Progression: Allow the reaction to stir in the ice bath for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is soluble, the aqueous solution can be neutralized with a dilute acid to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological Activity and Mechanism of Action
The 5-nitrofuran scaffold is a well-established pharmacophore, and compounds containing this moiety are known to exhibit a broad spectrum of antimicrobial and potential anticancer activities.
Antimicrobial Activity
5-Nitrofuran derivatives are prodrugs that require reductive activation by bacterial nitroreductases to exert their antimicrobial effects. This activation process is a key element of their mechanism of action.
Caption: Mechanism of action of 5-nitrofuran compounds.
Anticancer and Other Biological Activities
Derivatives of this compound have been investigated for their potential as anticancer agents. Specifically, they have been used as starting materials for the synthesis of hydrazone and diacylhydrazine derivatives that act as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Inhibition of ERAD can lead to the accumulation of unfolded proteins and induce apoptosis in cancer cells. Furthermore, a study evaluating the genotoxicity of "5-nitro-2-furanacrolein" found the compound to be genotoxic in human lymphoblastoid TK6 cells, as determined by the comet assay.[3] This finding suggests that the compound can induce DNA damage, a mechanism that is relevant to its potential antimicrobial and anticancer activities.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[1] Its aldehyde functionality allows for the facile introduction of various substituents through reactions such as the Knoevenagel condensation, leading to the generation of diverse chemical libraries for biological screening. The demonstrated broad-spectrum activity of the 5-nitrofuran class against bacteria and the emerging evidence of its potential in cancer therapy make this compound and its derivatives promising candidates for further investigation in drug discovery programs.
Safety and Handling
Due to the presence of the nitro group, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemically reactive and biologically relevant molecule. Its synthesis is readily achievable through established organic chemistry reactions, and its structure provides a valuable scaffold for the development of novel therapeutic agents. The well-characterized mechanism of action of the 5-nitrofuran class provides a strong foundation for the rational design of new derivatives with enhanced potency and selectivity. Further research into the specific biological activities and therapeutic potential of this compound and its analogs is warranted.
References
An In-depth Technical Guide on the Core Mechanism of Action of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a member of the 5-nitrofuran class of antimicrobial agents. While specific quantitative data for this particular compound is not extensively available in publicly accessible literature, its mechanism of action can be thoroughly understood through the well-established principles governing the bioactivity of 5-nitrofuran derivatives. This guide synthesizes the current understanding of how these compounds exert their antimicrobial effects, focusing on the core mechanisms of reductive activation, multi-target cellular damage, and the implications for drug development. Methodologies for key experiments are detailed to provide a practical framework for future research on this and related compounds.
Introduction to the 5-Nitrofuran Class
5-Nitrofuran compounds are synthetic broad-spectrum antimicrobial agents characterized by a furan ring bearing a nitro group at the 5-position. They are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa. A key feature of this class is their mode of action as prodrugs, requiring intracellular enzymatic reduction of the nitro group to become active. This multi-targeted mechanism of action is a significant factor in the low incidence of acquired bacterial resistance to these compounds.
Core Mechanism of Action
The antimicrobial activity of this compound, like other 5-nitrofurans, is a multi-step process initiated within the target microorganism.
Reductive Activation by Nitroreductases
This compound is a prodrug that remains relatively inert until it enters a susceptible microbial cell. Its activation is contingent upon the reduction of the 5-nitro group, a process catalyzed by bacterial nitroreductases. These enzymes, which are flavoproteins, transfer electrons from NAD(P)H to the nitro group.[1]
There are two main types of bacterial nitroreductases:
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, such as NfsA and NfsB in Escherichia coli, perform a two-electron reduction of the nitro group, leading to the formation of highly reactive, short-lived intermediates. This process is not inhibited by the presence of oxygen.
-
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide radicals.
The reduction of the nitro group is a critical step, as the resulting intermediates are highly electrophilic and capable of reacting with numerous cellular macromolecules.
Figure 1: Reductive activation of this compound.
Multi-Target Cellular Damage
Once formed, the reactive intermediates of this compound can indiscriminately attack multiple cellular targets, leading to a cascade of cytotoxic events. This multi-pronged attack is a hallmark of the 5-nitrofuran class and contributes to their broad-spectrum activity and the low frequency of resistance development.
The electrophilic intermediates can directly interact with bacterial DNA, causing a variety of lesions, including strand breaks. This damage disrupts DNA replication and transcription, ultimately leading to cell death. The genotoxic potential of nitro compounds is a well-documented aspect of their mechanism.
Ribosomes are another critical target. The reactive metabolites can covalently bind to ribosomal proteins and ribosomal RNA (rRNA). This binding interferes with the normal function of the ribosome, inhibiting protein synthesis. This disruption of essential protein production cripples cellular function and contributes to the bactericidal effect.
Enzymes involved in crucial metabolic pathways, particularly those in carbohydrate metabolism and cellular respiration, are also susceptible to inactivation by the reactive intermediates. By attacking these enzymes, this compound can disrupt energy production and the synthesis of essential cellular building blocks.
The reductive activation process itself, particularly via Type II nitroreductases, can lead to the generation of reactive oxygen species (ROS). Furthermore, the reactive nitrogen intermediates can contribute to nitrosative stress within the cell. This increase in oxidative and nitrosative stress can further damage cellular components, including lipids, proteins, and nucleic acids.
Figure 2: Multi-target cellular damage by reactive intermediates.
Quantitative Data
For comparative purposes, the table below presents MIC values for closely related and commercially available 5-nitrofuran compounds against common pathogens. These values illustrate the general potency of this class of antimicrobials.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Common 5-Nitrofuran Antibiotics
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Nitrofurantoin | Escherichia coli | 0.5 - 128 | [3] |
| Staphylococcus aureus | 4 - 64 | [3] | |
| Furazolidone | Escherichia coli | 0.2 - 1 | [4] |
| Staphylococcus aureus | 1 - 16 | [4] | |
| Nitrofurazone | Staphylococcus aureus | 1 - 16 | [5] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other appropriate broth for the test organism)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the microtiter plate using MHB to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Figure 3: Workflow for MIC determination by broth microdilution.
Assessment of DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is adapted for bacterial cells.[7]
Objective: To visualize and quantify DNA strand breaks in individual bacterial cells.
Materials:
-
Bacterial culture treated with this compound
-
Microscope slides pre-coated with agarose
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Electrophoresis buffer (alkaline or neutral)
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment: Expose a mid-log phase bacterial culture to various concentrations of this compound for a defined period. Include untreated and positive controls (e.g., a known DNA damaging agent).
-
Cell Embedding: Mix the treated bacterial cells with molten low melting point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to lyse the bacterial cell wall and release the nucleoid.
-
Electrophoresis: Place the slides in an electrophoresis chamber filled with either alkaline (for single- and double-strand breaks) or neutral (for double-strand breaks) buffer and apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Analysis: Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.
In Vitro Protein Synthesis Inhibition Assay
This protocol utilizes a bacterial cell-free transcription-translation system.[8][9]
Objective: To quantify the inhibitory effect of the compound on bacterial protein synthesis.
Materials:
-
Bacterial cell-free extract (e.g., from E. coli)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: In a microplate, combine the cell-free extract, DNA template, amino acids, and energy source.
-
Compound Addition: Add serial dilutions of this compound to the reaction mixtures. Include a no-compound control.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for transcription and translation.
-
Detection: Measure the reporter protein activity (luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Calculate the percent inhibition of protein synthesis for each compound concentration relative to the no-compound control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein synthesis.
Measurement of Reactive Nitrogen Species (RNS) by Griess Assay
This assay measures nitrite, a stable breakdown product of nitric oxide.[6][8]
Objective: To indirectly quantify the production of nitric oxide, a key reactive nitrogen species.
Materials:
-
Bacterial culture supernatant after treatment with this compound
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Sample Preparation: Grow bacterial cultures in the presence of various concentrations of this compound. After incubation, centrifuge the cultures and collect the supernatant.
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.
-
Griess Reaction: Add the Griess reagent to the culture supernatants and the nitrite standards in a microplate.
-
Incubation: Incubate the plate at room temperature for a short period to allow for color development (a pink/purple azo dye).
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration in treated samples compared to controls indicates the induction of RNS.
Conclusion
The mechanism of action of this compound is rooted in its identity as a 5-nitrofuran prodrug. Its antimicrobial efficacy stems from its intracellular reduction by bacterial nitroreductases to highly reactive electrophilic intermediates. These intermediates subsequently inflict widespread damage on critical cellular components, including DNA, ribosomes, and metabolic enzymes. This multi-target mechanism is a significant advantage, as it reduces the likelihood of the development of microbial resistance. While specific biological activity data for this compound is limited, the established principles of the 5-nitrofuran class provide a robust framework for understanding its mode of action and for guiding future research and development efforts. The detailed experimental protocols provided herein offer a practical guide for the comprehensive evaluation of this and other novel nitrofuran derivatives.
References
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Griess reagent assay: Significance and symbolism [wisdomlib.org]
- 7. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
Spectroscopic and Analytical Profile of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a key intermediate in organic synthesis and medicinal chemistry. While specific experimental datasets for this compound are not broadly published, this document outlines the expected spectroscopic characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring and interpreting the necessary analytical data.
Compound Identity
| Parameter | Value |
| IUPAC Name | (2E)-3-(5-Nitro-2-furanyl)-2-propenal |
| Synonyms | 5-Nitro-2-furanacrolein, trans-3-(5-Nitro-2-furyl)acrolein |
| CAS Number | 52661-56-0, 1874-22-2 |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Chemical Structure | O=C/C=C/c1ccc(o1)--INVALID-LINK--[O-] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its structure and known spectroscopic trends for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.7 | Doublet | ~7.5 | Aldehydic proton (-CHO) |
| ~7.4 | Doublet | ~4.0 | Furan ring proton (H-3) |
| ~7.3 | Doublet | ~16.0 | Vinylic proton (-CH=CH-CHO) |
| ~6.8 | Doublet of Doublets | ~16.0, ~7.5 | Vinylic proton (Furyl-CH=CH-) |
| ~6.7 | Doublet | ~4.0 | Furan ring proton (H-4) |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehyde Carbonyl (C=O) |
| ~155 | Furan C-5 (bearing NO₂) |
| ~152 | Furan C-2 |
| ~145 | Vinylic Carbon (-CH=CH-CHO) |
| ~125 | Vinylic Carbon (Furyl-CH=CH-) |
| ~115 | Furan C-3 |
| ~113 | Furan C-4 |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic/vinylic) |
| ~2850, ~2750 | Weak | C-H stretch (aldehydic) |
| ~1680 | Strong | C=O stretch (conjugated aldehyde) |
| ~1620 | Medium | C=C stretch (alkene) |
| ~1530, ~1350 | Strong | N-O stretch (nitro group) |
| ~970 | Strong | C-H bend (trans-alkene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 167.02 | [M]⁺ (Molecular Ion) |
| 138.02 | [M-CHO]⁺ |
| 121.02 | [M-NO₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis
A common method for the synthesis of this compound is through a condensation reaction.[1]
Procedure:
-
Dissolve 5-nitrofuran-2-carboxaldehyde in a suitable solvent such as ethanol or methanol.
-
Add an appropriate reagent that can provide the acetaldehyde moiety, such as acetaldehyde itself or a protected form, in the presence of a base (e.g., sodium hydroxide) or an acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
NMR Spectroscopy
Instrumentation: A Bruker Avance III spectrometer (or equivalent) operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Report chemical shifts (δ) in parts per million (ppm) relative to TMS. Report multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Report chemical shifts (δ) in ppm relative to the solvent signal, which is calibrated against TMS.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Report the absorption bands as wavenumbers (cm⁻¹) and classify their intensity (strong, medium, weak).
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a ThermoFisher Q-Exactive instrument with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infuse the solution directly into the ESI source.
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Report the mass-to-charge ratio (m/z) of the observed ions. For HRMS, report the calculated and found masses to four decimal places.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can use this information to guide their own experimental work and to interpret the resulting data for this important chemical compound.
References
An In-depth Technical Guide to (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, also known as 5-nitro-2-furylacrolein, is a key chemical intermediate characterized by a nitrofuran ring linked to an acrylaldehyde moiety. Its molecular structure, featuring reactive aldehyde and nitro functional groups, makes it a valuable starting material in organic synthesis. This compound has garnered significant interest in medicinal chemistry, particularly as a precursor for the synthesis of novel therapeutic agents, including derivatives investigated for their potential as anticancer agents and inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[]
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of quantitative data in public literature, this document also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters. Furthermore, it explores the compound's role in relevant biological pathways and presents logical workflows for its application in research settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-(5-nitrofuran-2-yl)prop-2-enal | [] |
| Synonyms | 5-Nitro-2-furylacrolein, 3-(5-Nitro-2-furyl)acrolein | |
| CAS Number | 52661-56-0 | [2] |
| Molecular Formula | C₇H₅NO₄ | [] |
| Molecular Weight | 167.12 g/mol | [] |
| Appearance | Light Brown to Dark Yellow or Orange-brown solid | [] |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively reported. The available qualitative information is summarized in the table below.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [] |
| Chloroform | Slightly Soluble | [] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain quantitative solubility data, a shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is recommended.
Objective: To determine the equilibrium solubility of this compound in a given solvent system at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, phosphate-buffered saline pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a series of standard solutions of the compound in the chosen solvent to create a calibration curve.
-
Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Incubation: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Sample Collection: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample by HPLC. The concentration of the compound is determined by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or µM.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses and biological assays.
| Condition | Stability Information | Reference(s) |
| Storage | Stable at room temperature in closed containers. Long-term storage at -20°C is recommended. | [] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases. | |
| Thermal Stress | Hazardous decomposition products upon heating include nitrogen oxides and carbon monoxide. | |
| pH Stress | Likely unstable in acidic and alkaline conditions. The related 5-nitro-2-furaldehyde is known to undergo ring-opening and hydrolysis at pH extremes. | [3][4] |
| Photostability | Likely sensitive to light. The related 5-nitro-2-furaldehyde undergoes phototransformation upon exposure to light, forming radical species and photoproducts. | [5] |
Experimental Protocol: Forced Degradation Study
Forced degradation, or stress testing, is essential to identify the degradation pathways and develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound solution (e.g., in acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber with controlled light/UV exposure
-
Oven with temperature control
-
Stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient method capable of separating the parent compound from its degradation products)
Procedure:
-
Acid Hydrolysis: Mix the compound solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time. Withdraw samples at various time points, neutralize with 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 N NaOH. Keep at room temperature and monitor the degradation. Withdraw samples, neutralize with 0.1 N HCl, and analyze by HPLC. Basic degradation is often rapid for such compounds.
-
Oxidative Degradation: Mix the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and analyze samples at different time points by HPLC.
-
Photolytic Degradation: Expose the compound solution to light in a photostability chamber that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
Thermal Degradation: Store the compound solution in an oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points by HPLC. A control sample should be stored at the recommended storage temperature (-20°C).
Analysis: For each condition, monitor the percentage of the parent compound remaining and the formation of any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure the method is stability-indicating.
Biological Context and Associated Pathways
This compound serves as a crucial building block for molecules that modulate key cellular pathways implicated in disease.
Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
The ERAD pathway is a cellular quality control system that identifies and eliminates misfolded or unassembled proteins from the endoplasmic reticulum. This process involves protein recognition, ubiquitination, retro-translocation to the cytosol, and finally, degradation by the proteasome.[6] Inhibition of the ERAD pathway can lead to the accumulation of misfolded proteins, inducing the Unfolded Protein Response (UPR) and ultimately apoptosis.[7] This makes ERAD a compelling target in diseases characterized by protein misfolding or in cancer therapy. This compound is a reactant used to synthesize hydrazone and diacylhydrazine derivatives that function as ERAD inhibitors.[]
Caption: The ERAD pathway and the site of action for inhibitors.
Intrinsic Apoptotic Pathway
Derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells via the intrinsic (or mitochondrial) pathway.[8] This pathway is triggered by intracellular stress signals, such as DNA damage or ER stress. A critical event is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[9][10]
Caption: Key steps of the intrinsic apoptotic pathway.
Experimental and Synthetic Workflows
The utility of this compound is best illustrated through a logical workflow, from synthesis to biological evaluation.
Workflow: Synthesis and Evaluation of an ERAD Inhibitor
This diagram outlines the general steps from using this compound as a starting material to synthesizing a potential ERAD inhibitor and confirming its biological activity. The Knoevenagel condensation is a common reaction for this purpose.[8]
Caption: General workflow for synthesis and biological testing.
Conclusion
This compound is a chemical intermediate with significant potential in drug discovery. While quantitative data on its solubility is scarce, its qualitative profile indicates slight solubility in common organic solvents like DMSO and chloroform. The compound's stability is a key consideration; it is sensitive to heat, light, and non-neutral pH conditions, necessitating careful handling and storage at -20°C for long-term preservation. The provided protocols offer a robust framework for researchers to quantitatively determine its solubility and stability parameters. Its application as a precursor for potent modulators of the ERAD and intrinsic apoptotic pathways underscores its importance for developing novel therapeutics, particularly in oncology.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. A laser flash photolysis and product analysis study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ERAD synergizes with FTS to eradicate pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde (CAS Number: 1874-22-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a nitrofuran derivative that serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. Its chemical structure, featuring a nitro-substituted furan ring conjugated to an acrylaldehyde moiety, imparts significant reactivity and biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its role in the development of antimicrobial and anticancer agents. Detailed experimental protocols and mechanistic pathways are presented to facilitate further research and application of this compound in drug discovery and development.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₅NO₄.[] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1874-22-2 | [2] |
| Molecular Formula | C₇H₅NO₄ | [] |
| Molecular Weight | 167.12 g/mol | [] |
| Appearance | Light brown to dark yellow solid | [] |
| Melting Point | 117 °C | [2] |
| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.4 ± 0.1 g/cm³ | [] |
| Solubility | Slightly soluble in Chloroform and DMSO | [] |
| IUPAC Name | (E)-3-(5-nitrofuran-2-yl)prop-2-enal | [] |
| SMILES | O=C/C=C/c1ccc(--INVALID-LINK--[O-])o1 | [] |
| InChI | InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | [] |
Synthesis and Purification
The primary synthetic route to this compound is through a Knoevenagel condensation reaction.[2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this case, 5-nitro-2-furaldehyde is reacted with acetaldehyde.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for Knoevenagel condensations involving 5-nitro-2-furaldehyde.[3][4]
Materials:
-
5-nitro-2-furaldehyde
-
Acetaldehyde
-
Piperidine (catalyst)
-
Acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-nitro-2-furaldehyde (1 equivalent) in glacial acetic acid.
-
Add acetaldehyde (1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid and catalyst.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.[3]
-
Dry the purified product under vacuum.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde, nitro group, C=C double bond).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
References
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Overview of a Versatile Starting Material in Medicinal Chemistry
Abstract
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a key organic intermediate characterized by a 5-nitrofuran ring linked to an acrylaldehyde moiety. Its molecular formula is C₇H₅NO₄, with a molecular weight of 167.12 g/mol . This compound serves as a valuable starting material in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. The presence of both a nitro group and an aldehyde functional group imparts diverse reactivity, making it a versatile building block for creating a wide array of derivatives. This technical guide provides a detailed overview of its synthesis, chemical properties, and its application as a precursor for compounds with potential biological activities, including anticancer and antimicrobial agents.
Physicochemical Properties and Specifications
This compound is typically a light brown to dark yellow solid. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Appearance | Light Brown to Dark Yellow Solid[1] |
| Purity | ≥95%[1] |
| IUPAC Name | (E)-3-(5-nitrofuran-2-yl)prop-2-enal[1] |
| Solubility | Slightly soluble in Chloroform and DMSO[1] |
| Storage | Recommended storage at -20°C[1] |
| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
Synthesis of this compound
The primary synthetic route to this compound is through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In this case, 5-nitrofuran-2-carboxaldehyde is reacted with acetaldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a representative procedure based on the principles of the Claisen-Schmidt condensation for the synthesis of α,β-unsaturated aldehydes.
Materials:
-
5-Nitrofuran-2-carboxaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 5-nitrofuran-2-carboxaldehyde in ethanol.
-
Cool the flask in an ice bath.
-
Separately, prepare a dilute aqueous solution of NaOH or KOH.
-
Add the acetaldehyde to the ethanolic solution of 5-nitrofuran-2-carboxaldehyde.
-
Slowly add the alkaline solution dropwise to the stirred reaction mixture, maintaining a low temperature (below 10 °C).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate).
-
Upon completion, pour the reaction mixture into cold water or onto crushed ice.
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield and Purity: While specific data for this exact reaction is not readily available in the searched literature, similar Claisen-Schmidt condensations typically yield products in the range of 60-80%, with purity exceeding 95% after purification.
Applications in Synthesis
This compound is a versatile starting material for the synthesis of various heterocyclic compounds with potential pharmacological activities. One notable application is in the Knoevenagel condensation to produce 5-ylidene derivatives of rhodanine-3-carboxylic acids, which have shown promise as anticancer agents.
Synthesis of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives
Experimental Protocol: Knoevenagel Condensation [2]
-
Reagents: A mixture of a rhodanine-3-carboxylic acid (10 mmol), this compound (12 mmol), and anhydrous sodium acetate (10 mmol) in glacial acetic acid (50 mL) is prepared.
-
Reaction Conditions: The reaction mixture is refluxed for 4–5 hours.
-
Work-up: The mixture is cooled, and the resulting precipitate is filtered, washed with water, and then with ethanol.
-
Purification: The crude product is purified by recrystallization from glacial acetic acid.
Quantitative Data for Derivative Synthesis: [2]
| Derivative | Yield |
| 2-((Z)-5-((E)-3-(5-Nitrofuran-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | 80% |
Potential Biological Significance: ERAD Pathway Inhibition
This compound serves as a precursor for the synthesis of hydrazone and diacylhydrazine derivatives, which have been suggested as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1] The ERAD pathway is a crucial cellular quality control system that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. Inhibition of this pathway can lead to the accumulation of misfolded proteins, inducing ER stress and potentially leading to apoptosis in cancer cells.
The Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
The following diagram illustrates the key steps in the ERAD pathway and highlights potential points of inhibition.
Caption: The ERAD pathway and points of inhibition.
Experimental Workflows
General Synthesis and Derivatization Workflow
The following diagram outlines the typical experimental workflow starting from the synthesis of this compound to its subsequent derivatization and biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis via Claisen-Schmidt condensation and the reactivity of its functional groups allow for the generation of diverse molecular scaffolds. The application of this compound in the synthesis of potential anticancer agents, possibly acting through mechanisms such as ERAD pathway inhibition, underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its synthesis, properties, and applications, aiming to facilitate its use in the development of next-generation therapeutics.
References
- 1. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofuran inhibition of yeast and rat tissue glutathione reductases. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Hydrazone Derivatives from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone derivatives of 5-nitrofuran compounds represent a promising class of antimicrobial agents. The inherent bioactivity of the 5-nitrofuran scaffold, coupled with the versatile chemistry of the hydrazone linkage, allows for the creation of diverse molecular libraries with a wide spectrum of pharmacological activities.[1][2] This document provides detailed protocols for the synthesis of hydrazone derivatives starting from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, their characterization, and the evaluation of their antimicrobial properties.
The general synthetic route involves the condensation reaction between this compound and a variety of hydrazine or hydrazide precursors. This reaction is typically straightforward and high-yielding, making it amenable to combinatorial chemistry approaches for the rapid generation of novel compounds.[3] The resulting hydrazones can be screened for their efficacy against a panel of clinically relevant bacterial and fungal strains to identify lead compounds for further drug development.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of synthesized hydrazone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4] The following tables summarize the reported MIC values for a selection of 5-nitrofuran hydrazone derivatives against various pathogens.
Table 1: Antibacterial Activity of 5-Nitrofuran Hydrazone Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 21a | 0.49 | 0.24 | > 500 | > 500 | [5] |
| 21b | 0.24 | 0.12 | > 500 | > 500 | [5] |
| 21f | 0.12 | 0.06 | 0.98 | 0.49 | [5] |
| 21g | 0.49 | 0.12 | > 500 | > 500 | [5] |
| 22a | 7.81 | 3.9 | > 500 | > 500 | [5] |
| 22b | 1.95 | 0.98 | > 500 | > 500 | [5] |
| 22c | 0.98 | 0.49 | > 500 | > 500 | [5] |
| Compound 7c | - | 200 | - | - | [2] |
| Compound 7g | - | - | 200 | - | [2] |
Table 2: Antifungal Activity of 5-Nitrofuran Hydrazone Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus fumigatus | Reference |
| 21a | > 500 | 15.62 | [5] |
| 21b | > 500 | 7.81 | [5] |
| 21f | 1.95 | 0.98 | [5] |
| 21g | > 500 | 3.9 | [5] |
| 22a | > 500 | 125 | [5] |
| 22b | > 500 | 62.5 | [5] |
| 22c | > 500 | 31.25 | [5] |
| Compound 7c | 200 (S. cerevisiae) | - | [2] |
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of Hydrazone Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a substituted hydrazide in an appropriate solvent.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add an equimolar amount of the desired substituted hydrazide (1 equivalent).
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Mechanochemical Synthesis of a Hydrazone Derivative
This protocol outlines a solvent-free approach for the synthesis of a hydrazone derivative of (E)-3-(5-nitro-2-furyl)acrolein using a ball mill.[3]
Materials:
-
(E)-3-(5-nitro-2-furyl)acrolein
-
2-Hydrazinobenzothiazole
-
Ball mill with stainless steel jars and balls
-
Spatula
Procedure:
-
Place (E)-3-(5-nitro-2-furyl)acrolein (0.90 mmol) and 2-hydrazinobenzothiazole (1 equivalent) into a stainless steel milling jar.
-
Add the stainless steel milling balls.
-
Mill the mixture at a suitable frequency (e.g., 30 Hz) for a specified duration (e.g., 3 cycles of 30 minutes).[3]
-
After milling, carefully open the jar and collect the powdered product.
-
The product is typically of high purity, but can be further purified by washing with a suitable solvent if necessary.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the procedure for determining the MIC of the synthesized hydrazone derivatives against bacterial and fungal strains.[4][6]
Materials:
-
Synthesized hydrazone derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of each hydrazone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Signaling Pathway: Mechanism of Action of 5-Nitrofuran Hydrazones
Caption: Proposed mechanism of action for 5-nitrofuran hydrazones.
Experimental Workflow: From Synthesis to Antimicrobial Evaluation
Caption: Overall workflow for hydrazone synthesis and testing.
Logical Relationship: Synthesis and Characterization Logic
Caption: Logical steps in the synthesis and confirmation process.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjmst.vast.vn [vjmst.vast.vn]
- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde and its derivatives in the field of antimicrobial drug discovery. This document details the mechanism of action, summarizes antimicrobial activity and cytotoxicity data, and provides standardized protocols for relevant experimental procedures.
Introduction
This compound is a member of the nitrofuran class of synthetic antimicrobial agents.[1] Nitrofurans have been in clinical use for decades and are characterized by a 5-nitrofuran ring, which is crucial for their biological activity.[1][2] The growing threat of antibiotic resistance has led to a renewed interest in this class of compounds for the development of novel therapeutics against multidrug-resistant pathogens.[1] this compound serves as a key intermediate in the synthesis of a variety of derivatives with a broad spectrum of antimicrobial activities.[2][3]
Mechanism of Action
Nitrofuran compounds, including this compound, are prodrugs that require intracellular activation to exert their antimicrobial effects.[1][4] The mechanism of action involves the enzymatic reduction of the 5-nitro group by bacterial nitroreductases (NTRs).[1][4]
This reductive activation is a stepwise process that generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[1][4] These reactive species are non-specific in their targets and can damage multiple cellular components, which contributes to the broad-spectrum activity of nitrofurans and a lower propensity for the development of bacterial resistance.[1]
The key steps in the mechanism of action are:
-
Reductive Activation: The 5-nitro group is reduced by bacterial type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases.[1][4]
-
Generation of Reactive Intermediates: The reduction process forms highly reactive electrophilic species.[1]
-
Multitarget Damage: These reactive intermediates can lead to:
Below is a diagram illustrating the reductive activation pathway of nitrofuran prodrugs within a bacterial cell.
Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.
Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives of this compound against a range of bacterial species. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of 5-Nitrofuran Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Reference |
| Furazolidone (Parent Drug) | 3.125 | [5] |
| Derivative 1 (-OH) | 1.5625 | [5] |
| Derivative 3 (-N3) | 3.125 | [5] |
| Derivative 4 (-CN) | 3.125 | [5] |
| Derivative 5 (-Aryl) | 3.125 | [5] |
| Hybrid 5 | 8 | [6] |
| Hybrid 6 | 1 | [6] |
Table 2: Antibacterial Activity of 5-Nitrofuran Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli (MIC in µg/mL) | Reference |
| Furazolidone (Parent Drug) | 6.25 | [5] |
| Nitrofurantoin (Parent Drug) | 12.5 | [5] |
| Derivative 1 (-OH) | 12.5 | [5] |
| Derivative 18 (-CH3) | 6.25 | [5] |
Cytotoxicity Data
The evaluation of cytotoxicity is a critical step in drug discovery to assess the potential for adverse effects on host cells. The following table presents the 50% inhibitory concentration (IC50) values for several 5-nitrofuran derivatives against a human liver cell line.
Table 3: Cytotoxicity of 5-Nitrofuran Derivatives Against HepaRG Cells
| Compound | IC50 (µM) | Reference |
| Furazolidone (FZD) | >100 | [5] |
| Derivative 1 | >100 | [5] |
| Derivative 3 | >100 | [5] |
| Derivative 4 | >100 | [5] |
| Derivative 5 | >100 | [5] |
| Derivative 18 | >100 | [5] |
The results indicate that these compounds have low toxicity against HepaRG cells, with IC50 values greater than 100 µM.[5]
Experimental Protocols
This section provides detailed protocols for key experiments in the evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of chalcone-like derivatives of this compound.[7]
Materials:
-
5-nitrofuran-2-carbaldehyde
-
Appropriate acetophenone
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-nitrofuran-2-carbaldehyde and the desired acetophenone in a 1:1 molar ratio in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane (3 x 25 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.[8][9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile saline or broth for bacterial suspension
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by suspending isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2, HepaRG)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compound).
-
Incubate the plate for 24 to 72 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.
Caption: A typical experimental workflow for antimicrobial drug discovery.
Conclusion
This compound and its derivatives represent a promising class of compounds in the ongoing search for new antimicrobial agents. Their multitargeted mechanism of action is a significant advantage in an era of increasing antibiotic resistance. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this critical area of medicinal chemistry. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1874-22-2 [smolecule.com]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. idexx.com [idexx.com]
- 9. idexx.dk [idexx.dk]
Application Notes and Protocols for Knoevenagel Condensation Utilizing (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as it provides a straightforward route to a diverse range of compounds, many of which exhibit potent biological activities.
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a valuable starting material in this context. The presence of the 5-nitrofuran moiety, a well-known pharmacophore, coupled with the reactive α,β-unsaturated aldehyde functionality, makes it an excellent substrate for generating novel derivatives with potential therapeutic applications. The resulting Knoevenagel adducts often possess enhanced biological profiles, including antimicrobial and anticancer properties. The 5-nitrofuran group is a known electron-withdrawing group which increases the reactivity of the aldehyde.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of this compound with various active methylene compounds.
Data Presentation: Reaction Parameters for Knoevenagel Condensation
The following table summarizes typical reaction conditions for the Knoevenagel condensation of this compound with various active methylene compounds. Please note that reaction conditions should be optimized for each specific substrate combination.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | High |
| Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene | Reflux (with Dean-Stark) | 4-8 | Good to High |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6-12 | Moderate to Good |
| Barbituric Acid | Pyridine | Ethanol | Reflux | 3-6 | High |
| 2-Thiobarbituric Acid | Pyridine | Ethanol | Reflux | 3-6 | High |
| Rhodanine-3-acetic acid | Sodium Acetate | Acetic Acid | Reflux | 4-8 | Good to High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Cyano-5-(5-nitrofuran-2-yl)penta-2,4-dienenitrile (using Malononitrile)
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add malononitrile (1.1 eq.) to the solution and stir until fully dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-cyano-5-(5-nitrofuran-2-yl)penta-2,4-dienenitrile.
Protocol 2: General Procedure for the Synthesis of Ethyl 2-cyano-5-(5-nitrofuran-2-yl)penta-2,4-dienoate (using Ethyl Cyanoacetate)
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalytic amount)
-
Glacial acetic acid (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and toluene.
-
Add a catalytic amount of piperidine and glacial acetic acid.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure ethyl 2-cyano-5-(5-nitrofuran-2-yl)penta-2,4-dienoate.
Protocol 3: General Procedure for the Synthesis of 5-(3-(5-Nitrofuran-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (using Barbituric Acid)
Materials:
-
This compound
-
Barbituric acid
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) and barbituric acid (1.0 eq.) in ethanol.
-
Add pyridine as a catalyst and solvent.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
The reaction mixture will typically become homogeneous and then a precipitate will form. The reaction is usually complete in 3-6 hours.
-
Cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then water.
-
Dry the product in a vacuum oven to yield the pure 5-(3-(5-nitrofuran-2-yl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Visualizations
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Analytical Methods for the Detection of Nitrofuran Metabolites in Food Products
Application Notes & Protocols for Researchers and Drug Development Professionals
The use of nitrofuran antibiotics, such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, in food-producing animals has been widely banned by regulatory agencies, including the European Union, due to concerns about the carcinogenic and mutagenic potential of their residues.[1][2] However, illicit use and environmental contamination can still lead to the presence of these compounds in food products.[1] As the parent nitrofuran drugs are rapidly metabolized, analytical surveillance focuses on the detection of their more stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][3]
This document provides detailed application notes and experimental protocols for the detection of these nitrofuran metabolites, primarily focusing on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, as well as the Enzyme-Linked Immunosorbent Assay (ELISA) for screening purposes.
Principle of Nitrofuran Metabolite Analysis
A key challenge in analyzing nitrofuran metabolites is that they are covalently bound to tissue proteins. Therefore, the analytical workflow typically involves the following key steps:
-
Sample Homogenization : The tissue sample (e.g., muscle, liver, shrimp) is homogenized to ensure uniformity.[4][5]
-
Acid Hydrolysis : The homogenized sample is subjected to mild acid hydrolysis to release the protein-bound metabolites.[6]
-
Derivatization : The released metabolites are derivatized with 2-nitrobenzaldehyde (2-NBA) to form stable nitrophenyl (NP) derivatives (e.g., NP-AOZ, NP-AMOZ), which improves their chromatographic retention and detection sensitivity.[1][7] This step is often performed concurrently with hydrolysis.[3][4]
-
Extraction : The derivatized metabolites are extracted from the sample matrix using liquid-liquid extraction (LLE) with solvents like ethyl acetate or solid-phase extraction (SPE).[3][6][7]
-
Analysis : The extracted and purified derivatives are then analyzed by LC-MS/MS for confirmation and quantification or by ELISA for screening.[4]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of nitrofuran metabolites in different food matrices.
Table 1: Performance of LC-MS/MS Methods for Nitrofuran Metabolite Detection
| Metabolite | Matrix | Method | LOQ (µg/kg) | Recovery (%) | Reference |
| AOZ | Shrimp | LC-MS/MS | 0.25 | 92-103 | [8] |
| AMOZ | Shrimp | LC-MS/MS | 0.25 | 92-103 | [8] |
| AHD | Shrimp | LC-MS/MS | 0.25 | 92-103 | [8] |
| SEM | Shrimp | LC-MS/MS | 0.25 | 92-103 | [8] |
| AOZ | Bovine, Porcine, Avian Liver | LC-MS/MS | ≥ 5 ppb (5 µg/kg) | Not Specified | [4] |
| AMOZ | Bovine, Porcine, Avian Liver | LC-MS/MS | ≥ 5 ppb (5 µg/kg) | Not Specified | [4] |
| AOZ | Catfish Muscle | LC-MS/MS | ≥ 1 ppb (1 µg/kg) | Not Specified | [4] |
| AMOZ | Catfish Muscle | LC-MS/MS | ≥ 1 ppb (1 µg/kg) | Not Specified | [4] |
| AOZ | Egg Powder | LC-MS/MS | 0.6 | ~40 | [1] |
| SEM | Egg Powder | LC-MS/MS | 0.6 | ~70 | [1] |
| AHD | Animal Tissue | LC-MS/MS | 0.1 | ~70 | [1] |
| AMOZ | Animal Tissue | LC-MS/MS | 0.01 | ~80 | [1] |
| All four | Shrimp | LC-MS/MS | 0.5-20 µg/L (in final extract) | 82.3-112.7 | [5] |
| All four | Bovine Urine | LC-MS/MS | 0.13-0.43 (CCβ) | 90-108 | [9] |
| All four | Soft-Shell Turtle Powder | LC-MS/MS | Not specified | 82.2-108.1 | [10] |
Table 2: Performance of ELISA Methods for Nitrofuran Metabolite Detection
| Metabolite | Matrix | Method | Detection Limit (ppb or µg/kg) | Reference |
| AMOZ | Prawn/Shrimp | ELISA | Not Specified | |
| SEM | Shrimps, Meat, Fish | ELISA | < 0.4 | [2] |
| AHD | Biological Samples | ELISA | Not Specified | [11] |
| AOZ | Tissue, Honey | ELISA | 0.1 | [12] |
Experimental Protocols
Protocol 1: Confirmatory Analysis of Nitrofuran Metabolites by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature for the analysis of nitrofuran metabolites in animal tissues.[4][5][13]
1. Materials and Reagents
-
Methanol (MeOH), HPLC grade[4]
-
Ethyl acetate (EtOAc), HPLC grade[4]
-
Deionized water, HPLC grade[4]
-
Hydrochloric acid (HCl)[6]
-
Potassium phosphate dibasic (K₂HPO₄)[4]
-
Sodium hydroxide (NaOH)[4]
-
2-Nitrobenzaldehyde (2-NBA)[6]
-
Dimethyl sulfoxide (DMSO)[3]
-
Ammonium acetate, Mass Spec grade[4]
-
Internal standards (e.g., AOZ-d4, AMOZ-d5)[6]
-
50 mL and 15 mL polypropylene centrifuge tubes[4]
2. Sample Preparation and Extraction
-
Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[4]
-
Optional Pre-wash: Add 8 mL of MeOH and 1 mL of H₂O, vortex for 10 seconds, and centrifuge. Discard the supernatant to remove interfering substances.[4]
-
Add internal standards to all samples, controls, and calibration standards.[6]
-
Add 4-5 mL of deionized water and 0.5 mL of 1 N HCl.[4]
-
Add 100 µL of 10 mM 2-nitrobenzaldehyde solution in DMSO. Vortex for approximately 10 seconds.[4]
-
Incubate the samples at 37-40°C for at least 16 hours (overnight) to facilitate hydrolysis and derivatization.[5][6]
-
Allow the samples to cool to room temperature.
-
Neutralize the solution by adding 5 mL of 0.1 M K₂HPO₄ and approximately 0.4 mL of 1 N NaOH to achieve a pH of ~7.[4]
-
Add 5 mL of EtOAc, vortex for 10 seconds, and centrifuge.[4]
-
Transfer the upper organic (EtOAc) layer to a clean 15 mL tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of EtOAc and combine the organic layers.[4]
-
Evaporate the combined EtOAc extract to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[4]
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol).[4]
-
Filter the reconstituted extract through a 0.22 or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][5]
3. LC-MS/MS Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[5][6]
-
Mobile Phase A: 1 mM aqueous ammonium acetate[4] or 0.002 M ammonium acetate[5]
-
Flow Rate: 0.3-0.4 mL/min[5]
-
Column Temperature: 35-40°C[5]
-
Injection Volume: 10-20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]
Note: Specific gradient conditions and MRM transitions for each derivatized metabolite and internal standard must be optimized in the laboratory.
Protocol 2: Screening of Nitrofuran Metabolites by ELISA
This protocol provides a general outline for a competitive ELISA. Specific details will vary based on the commercial kit used.[2][12]
1. Principle
This is a competitive immunoassay. The microtiter wells are coated with a nitrofuran metabolite-protein conjugate. A sample extract is added to the wells along with a primary antibody specific to the target metabolite. The free metabolite in the sample and the coated metabolite compete for binding to the antibody. After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a color. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.[12]
2. Sample Preparation
Sample preparation for ELISA is broadly similar to that for LC-MS/MS, involving homogenization, hydrolysis, derivatization, and extraction. The final extract may need to be diluted to fall within the dynamic range of the assay. Refer to the specific kit manual for detailed instructions.
3. ELISA Procedure (General)
-
Add a defined volume of standards, controls, and prepared sample extracts to the appropriate microtiter wells.
-
Add the primary antibody solution to each well.
-
Incubate for the time and temperature specified in the kit instructions.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate as specified.
-
Wash the wells again.
-
Add the TMB substrate solution and incubate in the dark for color development.
-
Add the stop solution to halt the reaction.
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the nitrofuran metabolite in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Parent nitrofuran drugs and their corresponding stable tissue-bound metabolites.
Caption: General experimental workflow for nitrofuran metabolite analysis by LC-MS/MS.
Caption: Logical relationship of steps in a competitive ELISA for nitrofuran screening.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. RIDASCREEN® Nitrofuran SEM: A new ELISA for the detection of Nitrofuran metabolites in food - Food & Feed Analysis [food.r-biopharm.com]
- 3. irispublishers.com [irispublishers.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. Determination and confirmation of nitrofuran residues in honey using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitro-furan (AHD) Elisa Kit, Accurate Diagnostics at Affordable Price [progenbiolabtechnologies.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. fda.gov [fda.gov]
Protocol for the synthesis of 5-ylidene derivatives from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
Abstract
This application note provides a detailed protocol for the synthesis of 5-ylidene derivatives from (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde and various active methylene compounds. The described method is based on the Knoevenagel condensation, a reliable C-C bond-forming reaction, which proceeds with high efficiency to yield derivatives with significant potential in drug development. Specifically, derivatives incorporating a 2-thioxo-4-thiazolidinone (rhodanine) moiety have demonstrated promising anticancer activity by inducing apoptosis through the intrinsic mitochondrial pathway.[1][2] This document is intended for researchers in medicinal chemistry, organic synthesis, and cancer biology, providing a comprehensive guide to synthesis, purification, and biological context.
Introduction
The 5-nitrofuran scaffold is a well-established pharmacophore present in numerous antimicrobial agents. Extending the conjugation of this system and introducing additional heterocyclic moieties can lead to novel compounds with diverse biological activities. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, and is an effective method for creating α,β-unsaturated systems.[3] This protocol details the reaction of this compound with active methylene compounds, such as rhodanine derivatives, to generate 5-ylidene products. Recent studies have shown that these 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivatives are potent inducers of apoptosis in cancer cell lines, making them attractive candidates for further investigation as anticancer agents.[1]
Chemistry and Reaction Principle
The synthesis is achieved through a Knoevenagel condensation, catalyzed by a weak base like anhydrous sodium acetate in a glacial acetic acid medium.[1] The active methylene compound (e.g., a rhodanine derivative) is deprotonated by the base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final 5-ylidene conjugated product. The reaction is typically performed under reflux to ensure completion.
Experimental Workflow
The overall experimental process for the synthesis and purification of the 5-ylidene derivatives is outlined below.
Caption: General workflow for the synthesis and purification of 5-ylidene derivatives.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the synthesis of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivatives.[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.2 eq (e.g., 12 mmol) |
| Active Methylene Compound (Rhodanine derivative) | 1.0 eq (e.g., 10 mmol) |
| Catalyst | |
| Anhydrous Sodium Acetate | 1.0 eq (e.g., 10 mmol) |
| Solvent | |
| Glacial Acetic Acid | 50 mL (for 10 mmol scale) |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 4 - 5 hours |
| Outcome | |
| Yield | 80 - 88% |
| Purification Method | Recrystallization |
Detailed Experimental Protocol
This protocol describes the synthesis of 5-ylidene derivatives of this compound using a rhodanine-3-carboxylic acid as the active methylene component.[1]
Materials:
-
Rhodanine-3-carboxylic acid derivative (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous sodium acetate (1.0 eq)
-
Glacial acetic acid
-
Isopropanol or Acetic acid/water mixture (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the rhodanine-3-carboxylic acid derivative (1.0 eq, e.g., 10 mmol), this compound (1.2 eq, e.g., 12 mmol), and anhydrous sodium acetate (1.0 eq, e.g., 10 mmol).
-
Add glacial acetic acid (e.g., 50 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with water and then a small amount of cold isopropanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or a mixture of glacial acetic acid and water.[1]
-
Dry the purified crystals under vacuum to obtain the final 5-ylidene derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).
Biological Activity and Signaling Pathway
The synthesized 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivatives have been shown to induce apoptosis in breast cancer cells via the intrinsic mitochondrial pathway.[1][2] The proposed mechanism involves an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This disruption triggers the release of pro-apoptotic factors like cytochrome C from the mitochondria into the cytosol. Cytosolic cytochrome C, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[1]
Caption: Proposed intrinsic apoptotic pathway induced by 5-ylidene derivatives.
Conclusion
The Knoevenagel condensation of this compound provides an efficient and high-yielding route to novel 5-ylidene derivatives. The resulting compounds, particularly those containing a rhodanine scaffold, are of significant interest to the drug development community due to their demonstrated ability to induce apoptosis in cancer cells. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for the synthesis and evaluation of this promising class of molecules.
References
Harnessing the 5-Nitrofuran Scaffold: Application Notes and Protocols for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrofuran scaffold has long been a cornerstone in the development of antimicrobial agents, owing to its broad-spectrum activity and unique mechanism of action. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity. The information compiled herein is based on recent advancements and established methodologies in the field.
Mechanism of Action: A Prodrug Approach
5-Nitrofuran derivatives are prodrugs that require intracellular enzymatic reduction of the 5-nitro group to exert their biological effects.[1] This activation is primarily carried out by bacterial nitroreductases (NTRs), such as NfsA and NfsB in Escherichia coli, which convert the nitro group into highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2] These reactive species are cytotoxic, leading to widespread damage of cellular macromolecules, including DNA, RNA, and proteins, ultimately resulting in cell death.[1][3] The multi-targeted nature of these reactive intermediates is a key factor in the low incidence of bacterial resistance to this class of drugs.[1][2]
dot
References
Application Notes and Protocols: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a key intermediate in the development of various heterocyclic compounds with significant therapeutic potential. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with characterization data and visualization of the synthetic pathways.
Introduction
This compound is a versatile organic compound featuring a 5-nitrofuran moiety linked to an α,β-unsaturated aldehyde.[1] This unique combination of functional groups, the reactive aldehyde and the electron-withdrawing nitrofuran ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules.[1] Its primary application lies in medicinal chemistry, where it serves as a building block for the development of novel antimicrobial and anticancer agents.[1] The nitrofuran scaffold is a well-established pharmacophore present in numerous antibacterial drugs, and its incorporation into new molecular frameworks is a continued area of interest for overcoming drug resistance.
Physicochemical Properties and Characterization Data
This compound is typically a light brown to dark yellow solid.[2] Key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [2] |
| Molecular Weight | 167.12 g/mol | [2] |
| Appearance | Light Brown to Dark Yellow Solid | [2] |
| Purity | Typically ≥98% | [3][4] |
| Solubility | Slightly soluble in Chloroform and DMSO | [2] |
| Storage | Store at -20°C | [2] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 9.69 (d, J = 7.7 Hz, 1H), 7.59 (d, J = 16.0 Hz, 1H), 7.43 (s, 1H), 7.07 (s, 1H), 6.72 (dd, J = 16.0, 7.7 Hz, 1H) | This is adapted from a similar structure and requires experimental verification for the specific compound. |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 193.9, 153.3, 151.8, 145.8, 130.9, 129.4, 123.7, 115.2 | This is a predicted spectrum based on known shifts for similar structures and requires experimental verification. |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1680 (C=O aldehyde), ~1620 (C=C alkene), ~1530, ~1350 (NO₂) | These are typical vibrational frequencies for the functional groups present and require experimental verification. |
| Mass Spectrum (EI) | m/z (%): 167 (M⁺), 138, 110, 82 | This is a predicted fragmentation pattern and requires experimental verification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the synthesis of the title compound from 5-nitrofuran-2-carboxaldehyde and acetaldehyde using a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
5-Nitrofuran-2-carboxaldehyde
-
Acetaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice
-
Deionized water
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, beaker, Buchner funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitrofuran-2-carboxaldehyde (1 equivalent) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.
-
To this cooled mixture, add a 10% aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
A yellow to brown precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain the final compound.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Expected Yield: 70-85%
Caption: Synthesis of this compound.
Protocol 2: Synthesis of 5-((E)-3-(5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives
This protocol details the use of this compound as an intermediate in a Knoevenagel condensation to synthesize potential anticancer agents.[]
Materials:
-
This compound
-
Appropriate rhodanine-3-carboxylic acid
-
Anhydrous sodium acetate (AcONa)
-
Glacial acetic acid (AcOH)
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
-
In a round-bottom flask, add the rhodanine-3-carboxylic acid (10 mmol), this compound (12 mmol), and anhydrous sodium acetate (10 mmol).[]
-
Add glacial acetic acid (50 mL) to the flask.[]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-5 hours.[]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetic acid and then with water.
-
Dry the product to obtain the 5-((E)-3-(5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol.
Reported Yields: 80-88%[]
Caption: Synthesis of 4-thiazolidinone derivatives.
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol outlines the general synthesis of hydrazones from this compound, which are precursors to compounds with potential biological activities.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine, isonicotinohydrazide)
-
Ethanol or Methanol
-
Catalytic amount of glacial acetic acid (optional)
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst if required.
-
Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to a few hours, depending on the reactivity of the hydrazine.
-
Monitor the reaction by TLC.
-
Upon completion, the hydrazone product often precipitates from the reaction mixture upon cooling.
-
If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent (ethanol or methanol).
-
Dry the hydrazone derivative. Further purification can be done by recrystallization.
Expected Yield: Generally high (variable depending on the hydrazine used).
Caption: General synthesis of hydrazone derivatives.
Applications in Drug Development
The derivatives synthesized from this compound have shown promise in various therapeutic areas:
-
Anticancer Agents: The 4-thiazolidinone derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[6][7]
-
Antimicrobial Agents: Hydrazone derivatives of 5-nitrofurans are known to possess antibacterial and antifungal properties. The synthesis of nitrofurazone, a topical antibacterial agent, proceeds through the condensation of a 5-nitrofurfural derivative with semicarbazide.[8]
-
ERAD Inhibitors: Hydrazone and diacylhydrazine derivatives prepared from this intermediate are being explored as inhibitors of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which has implications in various diseases.[2]
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of medicinal chemistry. The straightforward protocols for its synthesis and subsequent derivatization into biologically active heterocyclic compounds make it an attractive starting material for drug discovery and development programs. The provided application notes and protocols offer a solid foundation for researchers to explore the potential of this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation, the most prevalent synthetic route.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Claisen-Schmidt condensation can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can promote the formation of undesired by-products. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | The molar ratio of 5-nitrofuran-2-carbaldehyde to acetaldehyde is crucial. An excess of acetaldehyde is often used to ensure the complete consumption of the aldehyde. |
| Poor Reagent Quality | Impurities in the starting materials, particularly the oxidation of 5-nitrofuran-2-carbaldehyde to its corresponding carboxylic acid, can inhibit the reaction. Ensure the purity of your starting materials. 5-Nitro-2-furaldehyde can be sensitive to air and light.[1] |
| Improper Catalyst Choice or Concentration | The choice and concentration of the base catalyst (e.g., sodium hydroxide, potassium hydroxide, piperidine) are critical. The optimal catalyst and its concentration should be determined empirically for your specific reaction conditions. |
| Inefficient Mixing | In heterogeneous reaction mixtures, inefficient stirring can lead to incomplete reactions. Ensure vigorous and consistent mixing throughout the reaction. |
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
The formation of multiple products is a common challenge in Claisen-Schmidt condensations. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Minimization Strategies |
| Cannizzaro Reaction | In the presence of a strong base, 5-nitrofuran-2-carbaldehyde, which lacks α-hydrogens, can disproportionate to form 5-nitrofurfuryl alcohol and 5-nitrofuroic acid. | Use a milder base or add the strong base slowly and in a controlled manner to the reaction mixture. |
| Self-Condensation of Acetaldehyde | Acetaldehyde can undergo self-aldol condensation, especially at higher concentrations and temperatures. | Add acetaldehyde dropwise to the reaction mixture containing 5-nitrofuran-2-carbaldehyde and the catalyst. Maintain a lower reaction temperature. |
| Michael Addition | The enolate of acetaldehyde can add to the newly formed this compound (a Michael acceptor), leading to higher molecular weight byproducts. | Use a slight excess of 5-nitrofuran-2-carbaldehyde or control the addition of acetaldehyde carefully. Lowering the reaction temperature can also disfavor this reaction. |
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound typically involves recrystallization.
Purification Guidance:
-
Recrystallization: Ethanol is a commonly used solvent for recrystallization.[2] The crude product should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form crystals. The purified product can then be collected by vacuum filtration.
-
Washing: The crude product, after initial isolation, should be washed with cold water to remove any residual base and other water-soluble impurities before recrystallization.[2]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often effective for separating chalcone-type compounds.
Experimental Protocols
Below are detailed methodologies for the synthesis of the precursor, 5-nitrofuran-2-carbaldehyde, and the target molecule, this compound.
Protocol 1: Synthesis of 5-Nitrofurfural from Furfural
5-Nitrofurfural is a key precursor for the synthesis of this compound. It can be synthesized from furfural via nitration.[1][3]
Materials:
-
Furfural
-
Acetic anhydride
-
Nitric acid
-
Ice
-
Sodium carbonate solution
Procedure:
-
Cool acetic anhydride to -5°C in an ice-salt bath.
-
Slowly add nitric acid to the cooled acetic anhydride while maintaining the temperature below 10°C.
-
To this nitrating mixture, add furfural dropwise, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0°C.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium carbonate solution.
-
The precipitated 5-nitrofurfural diacetate is filtered, washed with cold water, and dried.
-
Hydrolyze the diacetate by heating with dilute sulfuric acid to yield 5-nitrofurfural.
Protocol 2: Claisen-Schmidt Synthesis of this compound
This protocol details the base-catalyzed condensation of 5-nitrofuran-2-carbaldehyde with acetaldehyde.
Materials:
-
5-nitrofuran-2-carbaldehyde
-
Acetaldehyde
-
Ethanol (or another suitable solvent)
-
Base catalyst (e.g., 10% aqueous sodium hydroxide solution)
-
Dilute Hydrochloric Acid
-
Ice water
Procedure:
-
Dissolve 5-nitrofuran-2-carbaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of acetaldehyde to the cooled solution.
-
To this mixture, add the base catalyst dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (Thin Layer Chromatography). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
The following table summarizes the impact of different catalysts on the yield of chalcones in Claisen-Schmidt condensation reactions, providing a reference for optimization.
Table 1: Effect of Catalyst on Chalcone Synthesis Yield
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| NaOH | Ethanol, Room Temperature | ~70-90% | General observation in multiple sources |
| KOH | Ethanol, Room Temperature | ~70-90% | General observation in multiple sources |
| Piperidine/Acetic Acid | Toluene, Reflux | Varies | Commonly used catalytic system |
| Anhydrous Sodium Acetate | Glacial Acetic Acid, Reflux | 80-88% (for a related derivative) | [4] |
Visualizations
Diagram 1: General Workflow for this compound Synthesis
References
Stability issues of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound is susceptible to hydrolysis, with the rate being pH-dependent. Generally, nitrofuran derivatives show increased degradation in neutral to alkaline conditions.
-
Solvent: The choice of solvent can significantly impact stability. While slightly soluble in DMSO and Chloroform, the reactivity of the compound in various solvents, particularly protic solvents like alcohols, should be considered.[]
-
Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage of solutions, lower temperatures (e.g., -20°C) are recommended.[]
-
Light: Nitrofurans as a class of compounds are known to be susceptible to photodegradation. Therefore, it is crucial to protect solutions from light.
Q2: What are the visible signs of degradation of this compound in my solution?
A2: Degradation may be indicated by a color change of the solution (e.g., from light yellow to a darker shade), the formation of precipitates, or a decrease in the expected biological activity or analytical response (e.g., peak area in HPLC).
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Based on supplier recommendations for the solid compound and general practices for similar molecules, stock solutions should be stored at -20°C or lower, protected from light in amber vials or containers wrapped in aluminum foil.[] It is also advisable to prepare fresh solutions for critical experiments whenever possible.
Q4: In which solvents is this compound soluble and what are the stability implications?
A4: The compound is reported to be slightly soluble in chloroform and DMSO.[] While DMSO is a common solvent for in vitro assays, it is hygroscopic and can absorb water, which may contribute to hydrolysis over time. The use of anhydrous solvents is recommended. The stability in aqueous buffers is expected to be limited, especially at neutral and alkaline pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare fresh dilutions of the stock solution in the assay medium immediately before each experiment. Minimize the incubation time at 37°C if possible. Run a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Decreasing peak area in HPLC analysis over time. | Instability of the compound in the prepared sample or mobile phase. | Analyze samples immediately after preparation. If samples must be stored, keep them at a low temperature (e.g., 4°C) in an autosampler and protect them from light. Ensure the mobile phase is not promoting degradation (e.g., avoid highly basic conditions). |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | Conduct a forced degradation study (see experimental protocol below) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitate formation in the stock solution. | Poor solubility or degradation leading to insoluble products. | Try preparing the stock solution in a different solvent or at a slightly lower concentration. If using DMSO, ensure it is anhydrous. Briefly sonicate the solution to aid dissolution. If precipitation persists upon storage, it is likely due to degradation. |
Summary of Expected Stability of Nitrofuran Aldehydes
The following table summarizes the expected qualitative stability of nitrofuran aldehydes, including this compound, under various conditions. This information is generalized from the known chemistry of nitrofurans and α,β-unsaturated aldehydes, as specific quantitative data for this compound is limited.
| Condition | Solvent/Medium | Expected Stability | Primary Degradation Pathway (Postulated) |
| pH | Acidic (pH < 4) | Relatively Stable | Slow Hydrolysis |
| Neutral (pH 7) | Moderate Instability | Hydrolysis | |
| Alkaline (pH > 8) | Unstable | Rapid Hydrolysis, potential formation of nitronic acid anion | |
| Temperature | -20°C | Generally Stable | - |
| 4°C (refrigerated) | Short-term stability | Slow Degradation | |
| Room Temperature (20-25°C) | Limited Stability | Accelerated Degradation | |
| Elevated Temperature (>37°C) | Unstable | Rapid Degradation | |
| Light | Protected from light | More Stable | - |
| Exposed to UV or ambient light | Prone to Degradation | Photodegradation, potential for photo-induced hydrolysis | |
| Solvents | Aprotic (e.g., DMSO, Acetonitrile) | Relatively Stable (if anhydrous) | - |
| Protic (e.g., Methanol, Ethanol, Water) | Less Stable | Solvolysis, Hydrolysis |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its degradation profile. This is a crucial step in developing a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor at different time points (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Also, expose the stock solution to the same thermal stress.
-
After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for HPLC analysis as described above.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
The method should be capable of separating the parent compound from all the degradation products.
-
A gradient elution with a C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a PDA detector to obtain spectral information about the parent peak and any new peaks that appear.
-
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: General workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Overcoming Low Solubility of Nitrofuran Derivatives
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers address the challenges associated with the low aqueous solubility of nitrofuran derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My nitrofuran derivative is precipitating immediately after I dilute my DMSO stock into aqueous assay buffer. What's happening and what should I do?
A1: This is a common issue caused by a rapid solvent shift and compound supersaturation. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble, it can "crash out" or precipitate. Most nitrofuran derivatives are classified as having low aqueous solubility.[1][2]
Here are immediate troubleshooting steps:
-
Decrease Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay. The compound may be soluble at a lower concentration.[3]
-
Try Serial Dilution: Instead of a single large dilution, perform a stepwise, serial dilution. First, dilute your DMSO stock into an intermediate solvent (e.g., a 50/50 mix of DMSO and your assay buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[3]
-
Increase Mixing Energy: Rapidly vortexing or pipetting the solution during dilution can sometimes help keep the compound in a kinetically soluble state for a longer period.[3]
Q2: What is the maximum concentration of DMSO I should use in my cell-based or enzymatic assay?
A2: While DMSO is an excellent solvent for many poorly soluble compounds, including nitrofurans, its concentration in the final assay should be minimized.[4][5] High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity. A general rule is to keep the final DMSO concentration at or below 0.5%, although some assays can tolerate up to 1%. It is crucial to run a vehicle control (assay buffer + same percentage of DMSO) to assess the impact of the solvent on your specific assay.
Q3: My compound seems to be precipitating over the course of my experiment, not immediately. What could be the cause?
A3: This suggests that your compound concentration is above its thermodynamic solubility limit. While it may have been kinetically soluble initially, it is reverting to its more stable, less soluble solid state over time.
-
Check for Temperature Fluctuations: Ensure your assay is conducted at a constant, controlled temperature. Changes in temperature can affect solubility.[3]
-
Assess Compound Stability: The compound itself might be degrading over the incubation period, with the degradation products being less soluble. You may need to shorten the assay incubation time if the compound is unstable.[3]
Q4: Are there alternatives or additions to DMSO to improve the solubility of my nitrofuran derivative?
A4: Yes, several strategies can enhance solubility:
-
Co-solvents: Using a water-miscible organic solvent in addition to water can significantly increase the solubility of lipophilic compounds.[6][7][8] Examples include ethanol, polyethylene glycol (PEG 400), and propylene glycol.[8][9] You can prepare the compound stock in a mixture of DMSO and another co-solvent.
-
pH Modification: Nitrofuran derivatives can be ionizable, and their solubility may be pH-dependent.[6] For example, nitrofurantoin, a weak acid (pKa of 7.2), shows increased solubility under more alkaline conditions.[1][5] Modifying the pH of your assay buffer (if your assay can tolerate it) can be a powerful tool.
-
Use of Surfactants/Detergents: In some high-throughput screening assays, low concentrations (e.g., 0.001% - 0.01%) of non-ionic detergents like Triton X-100 or Tween-20 are added to prevent compound aggregation and precipitation.[3][10]
-
Excipients: For in vivo or formulation studies, excipients like urea or creatinine have been shown to interact with and increase the solubility of nitrofurantoin.[11][12] Cyclodextrins can also be used to form inclusion complexes that enhance aqueous solubility.[13]
Data & Solubility Parameters
The solubility of nitrofuran derivatives is highly dependent on the specific compound, the solvent system, and physical conditions like pH and temperature.
Table 1: Solubility Data for Nitrofurantoin in Various Solvents
| Solvent | Solubility | Notes |
| Organic Solvents | ||
| Dimethylformamide (DMF) | ~25 mg/mL[4], 8000 mg/100 ml[14] | Should be purged with an inert gas.[4] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[4] | Preferred over DMF for stability in solution.[5] |
| Ethanol | ~15 mg/mL[4], 51 mg/100 ml[14] | |
| Acetone | 510 mg/100 ml[14] | |
| Aqueous Solutions | ||
| Water | Very slightly soluble[14], 79 mg/L at 24°C[14] | Solubility is pH-dependent.[1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] | Achieved by first dissolving in DMSO.[4] |
| Water (pH 7.0) | 19 mg/100 ml[14] | |
| Distilled Water | ~100 mcg/mL[13] |
Experimental Protocols & Workflows
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a quick method to visually estimate the kinetic solubility of your compound in the final assay buffer.
Materials:
-
10 mM compound stock in 100% DMSO.
-
Assay buffer.
-
Clear 96-well microplate.
-
Multichannel pipette.
Method:
-
Prepare Plate: Add 100 µL of assay buffer to wells A1 through H11 of a 96-well plate. Add 200 µL of assay buffer to column 12 (buffer blank).
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to well A1. This creates a 200 µM solution with 2% DMSO.
-
Serial Dilution: Mix well A1 thoroughly by pipetting up and down. Transfer 100 µL from column 1 to column 2. Mix. Continue this 1:2 serial dilution across the plate to column 11. Do not add compound to column 12.
-
Incubation: Let the plate sit at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect the plate against a dark background. The highest concentration that remains clear (no visible precipitate or cloudiness) is your estimated kinetic solubility.
-
(Optional) Quantitative Measurement: For a more quantitative measure, read the plate on a plate reader at 600-650 nm to detect light scattering caused by precipitation.[3]
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines a decision-making process for addressing compound precipitation during an experiment.
Caption: A decision tree for troubleshooting compound precipitation in assays.
Diagram 2: Factors Influencing Compound Solubility
This diagram illustrates the key factors that collectively determine the solubility of a compound in an experimental assay.
Caption: Key factors influencing the solubility of nitrofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Nitrofurantoin solubility in aqueous urea and creatinine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Claisen-Schmidt Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Claisen-Schmidt condensation reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Claisen-Schmidt condensation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I address them?
Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the base (e.g., NaOH, KOH) is fresh and not carbonated from exposure to atmospheric CO2. For acid catalysts, confirm they are anhydrous if required.[1] |
| Inappropriate Catalyst | While strong bases are common, some substrates may require milder catalysts or Lewis acids. Consider screening different catalysts.[1] |
| Insufficient Catalyst Loading | Verify the correct molar percentage of the catalyst is being used. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[1][2] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate, or cooling to prevent side reactions.[3] Optimize the temperature by running small-scale trials.[3] Some solvent-free reactions show high yields at elevated temperatures (e.g., 150°C).[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, the reaction time may need to be extended.[1] |
| Impure Reactants | Use pure aldehydes and ketones as impurities can interfere with the reaction.[1] |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 ratio of aldehyde to cycloalkanone is typically used.[1] |
| Product Precipitation | If the product is insoluble and precipitates, it can coat the reactants or catalyst, halting the reaction. Increase the solvent volume or switch to a more suitable solvent and ensure vigorous stirring.[4] |
| Reversibility | The initial aldol addition can be reversible. Favorable conditions for the subsequent dehydration step, such as heating, can drive the reaction to completion.[4] |
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification challenging. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge due to the presence of various reactive species.[5] Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Self-Condensation of Ketone | The enolizable ketone reacts with itself, leading to aldol condensation byproducts.[5] | Use an excess of the ketone relative to the aldehyde.[5] If feasible and cost-effective, the ketone can be used as the solvent.[5] |
| Cannizzaro Reaction | Aldehydes lacking α-hydrogens can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[3][5] | This is favored by high concentrations of a strong base.[5] Consider using a milder base or optimizing the base concentration.[5] |
| Michael Addition | The enolate of the ketone can add to the α,β-unsaturated ketone product, forming a 1,5-dicarbonyl compound.[5] | Use a stoichiometric amount of the aldehyde or a slight excess of the ketone to suppress this side reaction.[5] |
Purification of Crude Product:
| Issue | Solution |
| Crystallization Failure | If the product does not crystallize, purification via column chromatography is the standard method.[3] |
| Contamination with Starting Materials | Unreacted aldehyde can often be removed by washing the crude product with a sodium bisulfite solution. To remove unreacted ketone, optimizing the reaction stoichiometry for its complete consumption is the best approach. Recrystallization or column chromatography may also be necessary.[3] |
| Complex Product Mixture | If multiple side products are formed, column chromatography is generally required for purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base's primary role is to deprotonate the α-carbon of the ketone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[5] If an aldehyde with α-hydrogens is used, it can also form an enolate, which can lead to a complex mixture of self-condensation and crossed-condensation products.[5] For a selective reaction, it is ideal for one of the carbonyl partners to be non-enolizable.[5]
Q3: What is the difference between a Claisen-Schmidt condensation and a general aldol condensation?
A3: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][6]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can significantly impact the reaction. Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve both the reactants and the base catalyst.[5] However, solvent-free conditions, often involving grinding the reactants together, have been shown to be highly efficient, leading to shorter reaction times and high yields, and are considered a "green chemistry" approach.[5]
Q5: My reaction mixture has turned very dark and is difficult to work with. What could be the cause?
A5: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products.[5] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[5] Aldehydes are particularly prone to polymerization under these conditions.[5]
Experimental Protocols
Protocol 1: Traditional Solvent-Based Synthesis of Chalcone
This protocol describes the synthesis of chalcone from benzaldehyde and acetophenone using sodium hydroxide as a catalyst in an ethanol solvent.[5]
Materials:
-
Acetophenone (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
95% Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution[7]
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone and benzaldehyde in 95% ethanol.[5]
-
Catalyst Addition: While stirring the solution, slowly add the aqueous sodium hydroxide solution.[5] The amount of base can be optimized, but a catalytic amount is typically sufficient.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis of α,α'-bis(benzylidene)cycloalkanones
This method can lead to quantitative yields in a significantly shorter reaction time.[2][8]
Materials:
-
Cycloalkanone (e.g., cyclohexanone) (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (2 equivalents)
-
Solid Sodium Hydroxide (NaOH) (20 mol%)[2]
-
Mortar and pestle
Procedure:
-
Reactant Grinding: In a mortar, combine the cycloalkanone, aromatic aldehyde, and solid NaOH.[8]
-
Reaction: Vigorously grind the mixture for 5-10 minutes at room temperature.[1] The reaction is often rapid, and the product may solidify.[8]
-
Work-up: Add 10% aqueous HCl to the solid to neutralize the catalyst.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol.
Data Presentation
Table 1: Effect of Catalyst and Conditions on the Claisen-Schmidt reaction of Cyclohexanone and Benzaldehyde. [9]
| Entry | Catalyst | Mol% | Conditions | Time (min) | Yield (%) |
| 1 | Solid NaOH | 20 | Grinding | 5 | 98 |
| 2 | Solid KOH | 20 | Grinding | 5 | 85 |
| 3 | NaOAc | 20 | Grinding | 5 | - |
| 4 | NH4OAc | 20 | Grinding | 5 | - |
| 5 | Solid NaOH | 20 | EtOH, rt | 30 | 80 |
| 6 | Solid NaOH | 20 | EtOH, reflux | 15 | 85 |
Table 2: Representative Yields for Solvent-Free Synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones. [8]
| Entry | Cycloalkanone | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Cyclopentanone | Benzaldehyde | 5 | 98 |
| 2 | Cyclohexanone | Benzaldehyde | 5 | 98 |
| 3 | Cyclohexanone | 4-Methoxybenzaldehyde | 5 | 97 |
| 4 | Cyclohexanone | 4-Chlorobenzaldehyde | 5 | 96 |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Reducing side products in the synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde. The following information is designed to help overcome common challenges and reduce the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound is typically achieved through condensation reactions involving 5-nitrofuran-2-carboxaldehyde (also known as 5-nitrofurfural). The two most common and effective methods are the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods are capable of forming the required carbon-carbon double bond to yield the desired α,β-unsaturated aldehyde.
Q2: Which synthesis method is preferred for obtaining the (E)-isomer?
The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for the stereoselective synthesis of (E)-alkenes.[1] The reaction mechanism of the HWE reaction inherently favors the formation of the thermodynamically more stable (E)-isomer.[2][3] While the Knoevenagel condensation can also produce the (E)-isomer, the stereoselectivity may be less pronounced depending on the reaction conditions.[4]
Q3: What are the primary side products I should be aware of during the synthesis?
The formation of side products is a common challenge in the synthesis of this compound. The nature of these byproducts can depend on the chosen synthetic route.
Common Side Products:
-
(Z)-isomer: The formation of the cis-isomer is a possibility, particularly in the Knoevenagel condensation.
-
Furan Ring Addition Products: 5-nitrofurfural can be a problematic substrate, especially in the Horner-Wadsworth-Emmons reaction. It has a propensity for side reactions involving addition to the C=C bond of the furan ring.[5]
-
Self-Condensation of Starting Aldehyde: In the Knoevenagel condensation, if a strong base is used, the starting 5-nitrofurfural can undergo self-condensation.[4]
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 5-nitrofurfural and the other reactant in the crude product.
-
Michael Addition Products: The α,β-unsaturated aldehyde product can potentially undergo further reaction via Michael addition if nucleophiles are present in the reaction mixture.
Q4: How can I purify the final product to remove these side products?
Purification of this compound typically involves standard laboratory techniques such as recrystallization and column chromatography.
-
Recrystallization: This is an effective method for purifying solid compounds. While a specific solvent system for this compound is not widely reported, solvents such as ethanol or mixtures of ethyl acetate and hexanes are often good starting points for α,β-unsaturated aldehydes. The product is reported to be a light brown to dark yellow solid and is slightly soluble in chloroform and DMSO.[]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A common eluent system for nitrofuran derivatives is a mixture of ethyl acetate and petroleum ether.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary, but be cautious of potential side reactions at higher temperatures. |
| Decomposition of starting material. | - 5-nitrofurfural can be sensitive to harsh conditions. Ensure the reaction temperature is controlled.- Use milder bases, especially in the Knoevenagel condensation, to avoid self-condensation. | |
| Issues with the Horner-Wadsworth-Emmons reaction. | - 5-nitrofurfural is known to be a challenging substrate for the HWE reaction.[5] Consider using a milder base or alternative conditions such as the Masamune-Roush conditions (LiCl and an amine base).[3] | |
| Mixture of (E) and (Z) Isomers | Non-stereoselective reaction conditions. | - The Horner-Wadsworth-Emmons reaction is generally highly selective for the (E)-isomer.[1]- For Knoevenagel condensation, the ratio of isomers can sometimes be influenced by the choice of catalyst and solvent. The (Z)-isomer may be minimized by allowing the reaction to reach thermodynamic equilibrium.[4] |
| Presence of Multiple Unidentified Side Products | Side reactions involving the furan ring. | - As noted, 5-nitrofurfural can undergo addition to the furan ring.[5] Using milder reaction conditions (lower temperature, weaker base) may help to minimize these side reactions.- Consider protecting the aldehyde group, performing the reaction, and then deprotecting, although this adds extra steps to the synthesis. |
| Polymerization of the product. | - α,β-unsaturated aldehydes can be prone to polymerization, especially in the presence of light or acid/base catalysts. Store the purified product in a cool, dark place. | |
| Difficulty in Purifying the Product | Co-elution of product and byproducts during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product "oiling out" during recrystallization. | - This occurs when the solute's melting point is lower than the solvent's boiling point. Choose a lower-boiling solvent or use a solvent pair for recrystallization. |
Experimental Protocols
Knoevenagel Condensation Protocol
This protocol is adapted from a procedure where this compound is used as a reactant in a subsequent Knoevenagel condensation, indicating its formation is a prerequisite.
Materials:
-
5-nitrofuran-2-carboxaldehyde (5-nitrofurfural)
-
Acetaldehyde (or a suitable equivalent that can form an enolate)
-
Anhydrous sodium acetate
-
Glacial acetic acid
Procedure:
-
To a solution of 5-nitrofuran-2-carboxaldehyde in glacial acetic acid, add a catalytic amount of anhydrous sodium acetate.
-
Add acetaldehyde to the mixture.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction (General Protocol)
Materials:
-
A suitable phosphonate reagent (e.g., diethyl (formylmethyl)phosphonate)
-
A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
5-nitrofuran-2-carboxaldehyde
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to the solution and stir for 30-60 minutes to form the ylide.
-
Slowly add a solution of 5-nitrofuran-2-carboxaldehyde in the anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The primary byproduct of the HWE reaction, a phosphate salt, is water-soluble and should be largely removed during the aqueous workup.[1][3]
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
References
Technical Support Center: Purification of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the target compound from significant amounts of impurities or byproducts with different polarities.[1]
Q2: What are the potential stability issues with this compound during purification?
A2: As a conjugated aldehyde, this compound may be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.[2] Aldehydes can also sometimes be unstable on silica gel, potentially leading to decomposition.[2] It is advisable to handle the compound efficiently and store it under an inert atmosphere at low temperatures (-20°C) to minimize degradation.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis (e.g., 5-nitrofurfural), byproducts from side reactions, or the corresponding carboxylic acid if oxidation has occurred.[2]
Q4: How should I store the purified this compound?
A4: The purified compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, such as -20°C, to ensure its stability over time.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound has low solubility. | Try a different solvent or a solvent mixture. For nitrofuran derivatives, polar solvents or mixtures like ethanol/water or acetone/water can be effective.[3] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities are present that lower the melting point. | Add a small amount of additional hot solvent to reduce saturation. Ensure the solution cools slowly. A charcoal treatment of the hot solution might help remove impurities.[4] |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal if available.[4] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus to prevent premature crystallization.[4] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | The solvent system (mobile phase) is not optimal. The column was not packed properly. The column was overloaded with the sample. | Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[5] Ensure the column is packed uniformly without cracks or air bubbles.[1] Use an appropriate amount of sample for the column size. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound appears to be decomposing on the column. | The silica gel is too acidic, causing degradation of the aldehyde. | Deactivate the silica gel by adding a small amount of a neutral base like triethylamine to the mobile phase (e.g., 0.1-1%).[2] |
| Streaking or tailing of the compound band on the column. | The compound is not very soluble in the mobile phase. The sample was loaded in a solvent that is too polar. | Choose a mobile phase in which the compound is more soluble. Dissolve the sample in a minimal amount of a less polar solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid organic compound. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Promising solvent systems for similar compounds include ethanol/water, acetone/water, or ethyl acetate/heptane.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purification using silica gel column chromatography.
-
Preparation of the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Allow the silica gel to settle into a uniform bed, and then add a thin layer of sand on top.[1]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Loading the Sample: Carefully apply the sample solution to the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexanes:ethyl acetate) to elute the compounds from the column.[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision workflow for selecting a suitable purification technique.
Caption: A logical guide for troubleshooting common recrystallization issues.
References
Safe handling and storage procedures for (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. Due to the presence of a nitro group, it is expected to be toxic.[1] It is classified as a skin, eye, and respiratory irritant.[1] The compound is also suspected of causing genetic defects.[1] Direct contact and inhalation should be strictly avoided.
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive suite of PPE is required. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with additional protection such as an apron or coveralls for larger quantities.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[2]
Q3: I've observed the solid material changing color over time. Is this a concern?
A3: The compound is described as a light brown to dark yellow solid.[] While slight variations in color can be normal, significant changes may indicate degradation or contamination. It is crucial to store the compound under the recommended conditions (-20°C, inert atmosphere) to maintain its stability. If you suspect degradation, it is advisable to use a fresh batch for sensitive experiments.
Q4: What are the immediate first aid measures in case of accidental exposure?
A4: In case of any exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical assistance.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q5: How should I handle a small spill of the solid compound in the lab?
A5: For a small spill of this powdered substance:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with a wet paper towel or other damp absorbent material to prevent the powder from becoming airborne.[2]
-
Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of all contaminated materials (gloves, paper towels, etc.) as hazardous waste.
Q6: What is the proper procedure for disposing of waste containing this compound?
A6: All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be treated as hazardous waste.[2]
-
Collect waste in designated, properly labeled, and sealed containers.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H5NO4 | [] |
| Molecular Weight | 167.12 g/mol | [] |
| Appearance | Light Brown to Dark Yellow Solid | [] |
| Storage Temperature | -20°C | [] |
| Solubility | Slightly soluble in Chloroform and DMSO | [] |
| Boiling Point | 310.7 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.4 ± 0.1 g/cm³ | [] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects), H361 (Suspected of damaging fertility or the unborn child) | [1] |
| LD50 (Oral) | Not Available | |
| Permissible Exposure Limit (PEL) | Not Established |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol outlines a general method for the synthesis of hydrazone derivatives from this compound, a common application for this reagent.[1] All work must be performed in a certified chemical fume hood with appropriate PPE.
Materials:
-
This compound
-
Hydrazine or substituted hydrazine derivative (e.g., isonicotinic hydrazide)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and dissolve it in a minimal amount of anhydrous ethanol.
-
In a separate container, dissolve the hydrazine derivative (1 equivalent) in anhydrous ethanol.
-
Add the hydrazine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the consumption of the aldehyde), allow the mixture to cool to room temperature.
-
The hydrazone product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product under vacuum.
Visualizations
Caption: Workflow for safe handling and emergency response.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Different Nitrofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial spectrum of four key nitrofuran antibiotics: nitrofurantoin, furazolidone, nifuroxazide, and nitrofurazone. The information presented herein is compiled from various experimental studies to facilitate research and development in the field of antibacterial agents.
Introduction to Nitrofurans
Nitrofurans are a class of synthetic broad-spectrum antibiotics characterized by a furan ring with a nitro group.[1][2] They are effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] The clinical application of each nitrofuran is often specific, dictated by its pharmacokinetic and pharmacodynamic properties. Nitrofurantoin is primarily used for urinary tract infections (UTIs), while furazolidone is employed for gastrointestinal infections.[1][2] Nifuroxazide is also used for intestinal infections, and nitrofurazone is typically applied topically for skin infections.[1][2]
Mechanism of Action
The antibacterial action of nitrofurans is a multi-step process that begins with the drug's entry into the bacterial cell. Once inside, these prodrugs are activated by bacterial nitroreductases.[1][3] This enzymatic reduction of the nitro group generates highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine derivatives.[3][4] These reactive molecules are non-specific and damage multiple cellular targets, leading to bacterial cell death.[3][4] The primary targets include:
-
Bacterial DNA: The reactive intermediates can cause DNA strand breakage, inhibiting DNA replication and repair mechanisms.[3]
-
Ribosomal Proteins: They can bind to ribosomal proteins, disrupting the synthesis of essential bacterial proteins.[3][5]
-
Enzymes of the Citric Acid Cycle: Inhibition of these enzymes disrupts cellular respiration and energy metabolism.[6]
-
Cell Wall Synthesis: Interference with cell wall synthesis has also been reported.[3]
This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurans.[5]
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for nitrofurantoin, furazolidone, nifuroxazide, and nitrofurazone against a panel of common Gram-positive and Gram-negative bacteria.
Disclaimer: The MIC values presented in this table are compiled from various studies. Methodologies, bacterial strains, and testing conditions may have differed across these studies. Therefore, these values should be used for comparative reference with an understanding of this limitation.
| Bacterial Species | Nitrofurantoin MIC (µg/mL) | Furazolidone MIC (µg/mL) | Nifuroxazide MIC (µg/mL) | Nitrofurazone MIC (µg/mL) |
| Gram-Negative | ||||
| Escherichia coli | 8 - >64[7][8] | 1 - 4[9] | 13.5 - 28 (Zone of Inhibition in mm) | 16 - 32[10] |
| Salmonella spp. | Not widely reported | 1 - 4[11][12] | Active | Not widely reported |
| Shigella spp. | Not widely reported | Active[11] | Not widely reported | Not widely reported |
| Klebsiella pneumoniae | 16 - 64[8] | Not widely reported | Active | Not widely reported |
| Proteus mirabilis | Resistant[2] | Not widely reported | Not Active | Not widely reported |
| Pseudomonas aeruginosa | Resistant[2] | Not widely reported | Not Active | Not widely reported |
| Gram-Positive | ||||
| Staphylococcus aureus | 8 - 64[8] | 1 - 4[1][13] | 13.5 - 28 (Zone of Inhibition in mm) | 0.002 - 7.81[14] |
| Enterococcus faecalis | 4 - 64[7][15][16] | 2 - 8[1][13] | Not widely reported | Not widely reported |
Experimental Protocols
The determination of the antibacterial spectrum of nitrofurans relies on standardized susceptibility testing methods. The most common methods are broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solutions:
- Prepare a stock solution of the nitrofuran compound in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
2. Inoculum Preparation:
- From a pure 18-24 hour culture on an appropriate agar plate, select 3-5 well-isolated colonies.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Dispense the diluted antimicrobial solutions into the wells of a 96-well microtiter plate.
- Add the prepared bacterial inoculum to each well. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- After incubation, visually inspect the microtiter plate for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Action of Nitrofurans
Caption: Mechanism of action of nitrofuran antibiotics.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Comparative in vitro activity of five nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. [In vitro activity of furazolidone and nitrofurantoin in Helicobacter pylori clinical isolates and study of mutation rate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Hazards involved in the use of furazolidone for the prevention of salmonellosis in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Susceptibility of Nitrofurantoin and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated LC-MS/MS Methods for Nitrofuran Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the detection of nitrofuran metabolites. The data and protocols presented are compiled from various studies to aid in method selection and development for the accurate quantification of these banned antibiotic residues in different matrices.
Introduction to Nitrofuran Metabolite Analysis
Nitrofurans are a class of broad-spectrum antibiotics that were widely used in animal production.[1][2] Due to concerns about their carcinogenicity and mutagenicity, their use in food-producing animals has been banned in many countries, including the European Union and the United States.[2][3] However, nitrofuran drugs are rapidly metabolized, and their parent compounds are rarely detected.[1][4] Instead, their tissue-bound metabolites, which are stable for long periods, serve as markers for nitrofuran abuse.[1][2][3] The four main metabolites monitored are:
-
3-amino-2-oxazolidinone (AOZ) : metabolite of furazolidone
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) : metabolite of furaltadone
-
1-aminohydantoin (AHD) : metabolite of nitrofurantoin
-
Semicarbazide (SEM) : metabolite of nitrofurazone
LC-MS/MS has become the reference method for the detection and quantification of these metabolites due to its high sensitivity and selectivity.[1][5] A critical step in the analysis is the derivatization of the metabolites, typically with 2-nitrobenzaldehyde (2-NBA), to improve their chromatographic retention and ionization efficiency.[1][2][3]
Performance Comparison of LC-MS/MS Methods
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the determination of nitrofuran metabolites in different matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Nitrofuran Metabolites (µg/kg)
| Metabolite | Method | Matrix | LOD | LOQ | Reference |
| AOZ | UPLC-MS/MS | Porcine muscle, chicken, fish, duck, pork liver, crab, shrimp, egg | 0.1 | 0.4 | [6] |
| LC-ESI-MS | Chicken | 0.02 - 0.06 | - | [3] | |
| LC-MS/MS | Honey | - | < 0.3 | [4] | |
| AMOZ | UPLC-MS/MS | Porcine muscle, chicken, fish, duck, pork liver, crab, shrimp, egg | 0.2 | 0.5 | [6] |
| LC-ESI-MS | Chicken | 0.02 - 0.06 | - | [3] | |
| LC-MS/MS | Honey | - | < 0.3 | [4] | |
| AHD | UPLC-MS/MS | Porcine muscle, chicken, fish, duck, pork liver, crab, shrimp, egg | 0.4 - 0.5 | 0.8 - 1.0 | [6] |
| LC-ESI-MS | Chicken | 0.02 - 0.06 | - | [3] | |
| LC-MS/MS | Honey | - | < 0.3 | [4] | |
| SEM | UPLC-MS/MS | Porcine muscle, chicken, fish, duck, pork liver, crab, shrimp, egg | 0.2 | 0.5 | [6] |
| LC-ESI-MS | Chicken | 0.02 - 0.06 | - | [3] | |
| LC-MS/MS | Honey | - | < 0.3 | [4] |
Table 2: Linearity and Recovery of Nitrofuran Metabolites
| Metabolite | Method | Matrix | Linearity Range (µg/kg) | Correlation Coefficient (r²) | Recovery (%) | Reference |
| AOZ | UPLC-MS/MS | Animal-derived foods | 0.5 - 50 | > 0.99 | 80.3 - 119.0 | [6] |
| LC-ESI-MS | Chicken | 0.25 - 1.0 ng/mL | > 0.999 | > 80 | [3] | |
| LC-MS/MS | Animal Tissue | 50 pg - 5 ng | - | ~40 | [1] | |
| AMOZ | UPLC-MS/MS | Animal-derived foods | 0.5 - 50 | > 0.99 | 80.3 - 119.0 | [6] |
| LC-ESI-MS | Chicken | 0.25 - 1.0 ng/mL | > 0.999 | > 80 | [3] | |
| LC-MS/MS | Animal Tissue | 50 pg - 5 ng | - | ~80 | [1] | |
| AHD | UPLC-MS/MS | Animal-derived foods | 0.5 - 50 | > 0.99 | 80.3 - 119.0 | [6] |
| LC-ESI-MS | Chicken | 0.25 - 1.0 ng/mL | > 0.999 | > 80 | [3] | |
| LC-MS/MS | Animal Tissue | 50 pg - 5 ng | - | ~70 | [1] | |
| SEM | UPLC-MS/MS | Animal-derived foods | 0.5 - 50 | > 0.99 | 80.3 - 119.0 | [6] |
| LC-ESI-MS | Chicken | 0.25 - 1.0 ng/mL | > 0.999 | > 80 | [3] | |
| LC-MS/MS | Animal Tissue | 50 pg - 5 ng | - | ~70 | [1] |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of nitrofuran metabolites is outlined below. Specific parameters may need to be optimized based on the matrix and instrumentation.
Sample Preparation
-
Homogenization : Weigh 1-2 g of the homogenized tissue or food sample into a centrifuge tube.[1]
-
Hydrolysis and Derivatization :
-
Add an internal standard solution (e.g., deuterated analogues of the metabolites).[1]
-
Add hydrochloric acid (HCl) to release the protein-bound metabolites.[3]
-
Add 2-nitrobenzaldehyde (2-NBA) solution in a solvent like DMSO or methanol.[3]
-
Incubate the mixture, typically overnight (16 hours) at 37°C, to allow for simultaneous hydrolysis and derivatization.[1][3] Some methods have explored accelerated derivatization using ultrasound assistance, reducing the time to 2 hours.[7]
-
-
Neutralization and Extraction :
-
Evaporation and Reconstitution :
-
Filtration : Filter the reconstituted sample through a syringe filter (e.g., 0.2 or 0.45 µm) before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column : A C18 reversed-phase column is commonly used.[1][5]
-
Mobile Phase :
-
Flow Rate : Flow rates are generally in the range of 0.2 to 0.4 mL/min.[5]
-
Column Temperature : The column is often maintained at a constant temperature, for example, 35°C.[5]
Mass Spectrometry (MS) Conditions
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is the most common technique.[2][5]
-
Scan Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor to product ion transitions for each derivatized metabolite.[1][5]
-
Optimization : Parameters such as fragmentor voltage, collision energy, and capillary voltage should be optimized for each analyte to achieve the best sensitivity.[3]
Workflow for Nitrofuran Metabolite Analysis
Caption: General workflow for LC-MS/MS analysis of nitrofuran metabolites.
Conclusion
The validated LC-MS/MS methods presented in this guide offer high sensitivity and selectivity for the detection and quantification of nitrofuran metabolites in various food matrices. The key to a successful analysis lies in the meticulous sample preparation, particularly the hydrolysis and derivatization steps, followed by optimized LC and MS conditions. By leveraging the data and protocols provided, researchers, scientists, and drug development professionals can effectively implement and validate robust methods for monitoring these banned substances, ensuring food safety and regulatory compliance.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. pepolska.pl [pepolska.pl]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. scielo.br [scielo.br]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde derivatives. It offers a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, supported by experimental data.
This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The core structure, featuring a 5-nitrofuran ring linked to an acrylaldehyde moiety, is crucial for its biological action.[2] This guide synthesizes findings from multiple studies to present a comparative view of the performance of different derivatives, aiding in the selection and development of promising therapeutic agents.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular components, including DNA.[2]
Antibacterial Efficacy
A study investigating a series of 5-nitrofuran derivatives revealed that their antibacterial activity is influenced by the substituents on the core molecule.[3] Quantitative Structure-Activity Relationship (QSAR) analyses have indicated that electronic effects play a significant role in their inhibitory potency.[3] For instance, certain 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have shown antibacterial activity against ESKAPE pathogens, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable or lower than ciprofloxacin and nitrofurantoin.[4]
Late-stage functionalization of the 5-nitrofuran scaffold has also yielded potent antibacterial agents. Modifications at the N-α position of related nitrofuran drugs have led to derivatives with enhanced activity against Staphylococcus aureus, Escherichia coli, and Helicobacter pylori.[5][6]
Table 1: Comparative Antibacterial Activity of this compound Derivatives
| Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 5-R-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Staphylococcus aureus | Varies with R group | [3] |
| 5-R-substituted (E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones | Caulobacter crescentus | Varies with R group | [3] |
| 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | ESKAPE pathogens | Similar or lower than ciprofloxacin | [4] |
| N-α functionalized Furazolidone derivatives | Staphylococcus aureus | Improved over parent drug | [5][6] |
| 5-nitrofuran-isatin molecular hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [7] |
Antifungal Efficacy
Several synthesized ester, amide, and chalcone 5-nitrofuran derivatives have shown promising antifungal activity against a broad range of fungal species. The most potent compounds exhibited minimal inhibitory concentration (MIC90) values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis.[8]
Table 2: Comparative Antifungal Activity of 5-Nitrofuran Derivatives
| Derivative | Test Organism | MIC90 (µg/mL) | Reference |
| Compound 11 | Histoplasma capsulatum | 0.48 | [8] |
| Compound 3 | Paracoccidioides brasiliensis | 0.48 | [8] |
| Compound 9 | Paracoccidioides brasiliensis | 0.48 | [8] |
| Compounds 8, 9, 12, 13 | Trichophyton rubrum | 0.98 | [8] |
| Compounds 8, 12, 13 | Trichophyton mentagrophytes | 0.98 | [8] |
| Compound 1 | Candida strains | 3.9 | [8] |
| Compound 5 | Cryptococcus neoformans strains | 3.9 | [8] |
Anticancer Activity
Recent research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
A series of novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones were synthesized and evaluated for their anticancer activity.[9][10] Several of these derivatives displayed significant inhibitory effects on MCF-7 and MDA-MB-231 breast cancer cell lines.[9][10] The most active compounds were found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins like Bax and cytochrome C, and a decrease in mitochondrial membrane potential.[9][10]
Furthermore, 5-nitrofuran-isatin molecular hybrids have demonstrated potent inhibitory activity against the human colon cancer cell line HCT 116, with IC50 values in the low micromolar range.[7]
Table 3: Comparative Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (Compound 14b) | MDA-MB-231 | 6.61 (after 24h) | [10] |
| 5-nitrofuran-isatin hybrid (Compound 3) | HCT 116 | 1.62 | [7] |
| 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (6b-g) | MDA-MB-468 (Breast Cancer) | Moderate activity | [11] |
Experimental Protocols
General Synthesis of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones[9]
-
Synthesis of Rhodanine-3-carboxylic Acids: Amino acids are subjected to a one-pot reaction involving the generation of dithiocarbamate with carbon disulfide in a basic medium, followed by cyclization with sodium chloroacetate and treatment with concentrated HCl.
-
Knoevenagel Condensation: The obtained rhodanine-3-carboxylic acids are then reacted with 3-(5-nitrofuran-2-yl)acrylaldehyde in the presence of anhydrous sodium acetate in glacial acetic acid under reflux to yield the final 5-ylidene derivatives.
MTT Cytotoxicity Assay[10]
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[4]
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial strain is added to each well.
-
The plates are incubated under appropriate conditions for the specific bacterium.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by active 5-nitrofuran derivatives in cancer cells.
References
- 1. Buy this compound | 1874-22-2 [smolecule.com]
- 2. Nitrofurans: Understanding This Class of Antibiotics, Uses, and Safety Concerns [studyiq.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Cross-Resistance in Nitrofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of various nitrofuran derivatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Comparative Antibacterial Activity of Nitrofuran Derivatives
The antibacterial efficacy of nitrofuran derivatives is primarily attributed to their mechanism of action, which involves intracellular reduction by bacterial nitroreductases to form reactive intermediates that damage multiple cellular targets, including DNA, RNA, and ribosomes.[1] This multi-targeted approach is thought to contribute to the low incidence of resistance development.[2] However, cross-resistance among different nitrofuran derivatives is a known phenomenon and is crucial to consider in a therapeutic context.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of four common nitrofuran derivatives—nitrofurantoin, furazidin, nitrofurazone, and nifuroxime—against clinically relevant bacterial strains. Lower MIC values indicate greater antibacterial potency.
Table 1: Comparative MIC Values (μg/mL) of Nitrofurantoin and Furazidin against Uropathogenic Escherichia coli
| Nitrofuran Derivative | MIC₅₀ | MIC₉₀ |
| Nitrofurantoin | 16 | 128 |
| Furazidin | 8 | 64 |
Data sourced from a study on 100 uropathogenic E. coli isolates.[3]
Table 2: Comparative MIC Values (μg/mL) of Nitrofuran Derivatives against Gram-Positive and Gram-Negative Bacteria
| Bacterial Species | Nitrofurantoin | Furazidin | Nitrofurazone | Nifuroxime |
| Escherichia coli | 16 - 64 | 4 - 64 | 250 | - |
| Staphylococcus aureus | 8 - 64 | 2 - 4 | 62.5 | - |
| Enterococcus spp. | 8 - 64 | 2 - 4 | - | - |
| Anaerobic bacteria | 4 | 0.5 | - | - |
Note: A hyphen (-) indicates that specific quantitative data was not available in the reviewed literature in a directly comparable format. Data compiled from multiple sources.[4][5]
Mechanisms of Action and Resistance
The antibacterial activity of nitrofurans is dependent on their enzymatic reduction within the bacterial cell. This process and the primary mechanism of resistance are depicted in the signaling pathway below.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and disk diffusion methods.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the nitrofuran derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each nitrofuran derivative in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: From a pure 18-24 hour bacterial culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Detailed Steps:
-
Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Application of Disks: Using sterile forceps, place paper disks impregnated with known concentrations of the nitrofuran derivatives onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints.
Conclusion
The data presented in this guide highlight the variable in vitro activity of different nitrofuran derivatives against common bacterial pathogens. Notably, furazidin demonstrates lower MIC values compared to nitrofurantoin against uropathogenic E. coli, suggesting potentially higher potency. The primary mechanism of resistance to nitrofurans involves mutations in the genes encoding nitroreductase enzymes, which can lead to cross-resistance among different derivatives. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. Understanding these cross-resistance patterns is essential for the judicious use of this important class of antibiotics and for the development of novel nitrofuran-based therapeutics.
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of Modified 5-Nitrofuran Compounds
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic performance of various modified 5-nitrofuran compounds. Drawing on recent experimental data, this document provides a comprehensive overview of their anti-cancer activities, detailing the methodologies employed and the signaling pathways implicated in their mechanism of action.
The quest for novel and more effective anti-cancer agents has led to the exploration of diverse chemical scaffolds. Among these, 5-nitrofuran derivatives have emerged as a promising class of compounds with significant cytotoxic potential. Modifications to the core 5-nitrofuran structure have yielded a range of analogs with varying degrees of efficacy and selectivity against different cancer cell lines. This guide synthesizes findings from recent studies to facilitate a comparative understanding of these modified compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of modified 5-nitrofuran compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific chemical modifications and the cancer cell type. The data below, summarized from multiple studies, highlights the performance of different 5-nitrofuran derivatives.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | Compound 14b | MDA-MB-231 (Breast Cancer) | 6.61 | [1] |
| Compound 14b | MCF-7 (Breast Cancer) | Not specified, but showed significant inhibitory effect | [1] | |
| Three unspecified derivatives | MCF-7 and MDA-MB-231 (Breast Cancer) | Showed significant inhibitory effect | [1] | |
| 5-Nitrofuran-isatin Molecular Hybrids | Hybrid 3 | HCT 116 (Colon Cancer) | 1.62 | [2][3] |
| Hybrid 2 | HCT 116 (Colon Cancer) | 8.8 | [3] | |
| Hybrids 5-7 | HCT 116 (Colon Cancer) | 1.62 - 8.8 | [2] | |
| Late-Stage Functionalized 5-Nitrofurans | Compounds 1, 3, 4, 5, 18 | HepaRG (Hepatocellular Carcinoma) | >100 | [4] |
| Parent 5-Nitrofuran Drugs | Furazolidone (FZD) | HepaRG (Hepatocellular Carcinoma) | >100 | [4] |
It is noteworthy that some modified 5-nitrofuran compounds have demonstrated a degree of selectivity, showing potent activity against cancer cells while being less toxic to normal cells. For instance, certain 5-nitrofuran hybrids displayed no potent cytotoxic effects towards normal human keratinocytes (HaCaT line) and mitogen-activated lymphocytes.[1] Similarly, a series of late-stage functionalized 5-nitrofuran derivatives were found to be non-cytotoxic against HepaRG cells, with IC50 values greater than 100 µM.[4]
Mechanism of Action: Induction of Apoptosis and Beyond
The cytotoxic effects of these modified 5-nitrofuran compounds are often attributed to their ability to induce programmed cell death, or apoptosis. One of the key mechanisms identified is the activation of the intrinsic apoptotic pathway.[1] This pathway is initiated by cellular stress and leads to changes in the mitochondrial membrane, release of pro-apoptotic proteins like cytochrome C, and subsequent activation of caspases that execute cell death.
Furthermore, the generation of reactive oxygen species (ROS) has been observed as a significant contributor to the cytotoxicity of these compounds.[1] While the classic understanding of 5-nitrofuran action involves the reduction of the 5-nitro group to generate these reactive species, recent evidence suggests that some non-nitrated derivatives can still induce ROS production, pointing to a more complex, nitro-reduction independent mechanism of toxicity in certain cases.[5] The combined effects of the 2-hydrazonylfuran moiety, redox cycling of the 5-nitrofuran group, and inhibition of antioxidant enzymes appear to be responsible for the overall toxic effects on mammalian cells.[5]
Caption: A typical experimental workflow for synthesizing and evaluating the cytotoxicity of nitrofuran derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following protocols are based on the descriptions provided in the cited literature.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the modified 5-nitrofuran compounds. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined.[1]
Apoptosis Assessment by Flow Cytometry
Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]
Caption: The intrinsic apoptotic pathway initiated by modified 5-nitrofuran compounds.
References
- 1. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Nitrofuran Analysis: A Comparative Guide to Rapid Microwave-Assisted Derivatization
For Researchers, Scientists, and Drug Development Professionals
The monitoring of nitrofuran antibiotic residues in food products is a critical aspect of ensuring public health and safety. The conventional methods for their analysis, while reliable, often involve a time-consuming overnight derivatization step, significantly hindering laboratory throughput. This guide provides a comprehensive comparison of the validated rapid microwave-assisted derivatization technique against the traditional conventional heating method for the analysis of nitrofuran metabolites. This innovative approach offers a substantial reduction in sample preparation time without compromising analytical performance.
Performance Comparison: Microwave-Assisted vs. Conventional Derivatization
The primary advantage of microwave-assisted derivatization is the dramatic reduction in reaction time, from a lengthy 16-hour overnight incubation to as little as 7 to 120 minutes.[1][2] This acceleration is achieved through efficient and uniform heating of the sample mixture, leading to faster reaction kinetics. The following tables summarize the key performance parameters of both methods based on published validation data.
| Parameter | Rapid Microwave-Assisted Derivatization | Conventional Heating Derivatization | References |
| Derivatization Time | 7.2 - 120 minutes | 16 - 18 hours (overnight) | [1][2][3] |
| Temperature | 50 - 95 °C | 37 °C | [1][4] |
| Throughput | High | Low | [1][2] |
| Analyte | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | References |
| AOZ | Microwave-Assisted | 90.5 - 103.6 | 0.20 - 0.28 | - | [3] |
| AMOZ | Microwave-Assisted | 90.5 - 103.6 | 0.20 - 0.28 | - | [3] |
| AHD | Microwave-Assisted | 90.5 - 103.6 | 0.20 - 0.28 | - | [3] |
| SEM | Microwave-Assisted | 90.5 - 103.6 | 0.20 - 0.28 | - | [3] |
| AOZ | Conventional | 82.2 - 108.1 | - | - | [4] |
| AMOZ | Conventional | 82.2 - 108.1 | - | - | [4] |
| AHD | Conventional | 82.2 - 108.1 | - | - | [4] |
| SEM | Conventional | 82.2 - 108.1 | - | - | [4] |
| All Nitrofuran Metabolites | Microwave-Assisted | 89 - 107 | ≤ 0.06 | ≤ 0.2 | [5] |
| All Nitrofuran Metabolites | Conventional | 88.9 - 107.3 | - | - | [6] |
| All Nitrofuran Metabolites | Conventional | - | 0.25 - 0.33 | 0.80 - 1.10 | [3] |
Note: Recovery, LOD (Limit of Detection), and LOQ (Limit of Quantification) values can vary depending on the specific matrix and analytical instrumentation used.
Experimental Workflows
The following diagrams illustrate the key steps in both the rapid microwave-assisted and conventional derivatization workflows for nitrofuran analysis.
Caption: Experimental workflow for rapid microwave-assisted derivatization.
Detailed Experimental Protocols
Rapid Microwave-Assisted Derivatization Protocol
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and available microwave system.
-
Sample Preparation:
-
Weigh 1 gram of the homogenized sample into a microwave-safe vessel.
-
Spike the sample with an appropriate internal standard solution.
-
-
Derivatization:
-
Add 5 mL of 0.1 M HCl to the sample.
-
Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Vortex the mixture for 30 seconds.
-
Place the vessel in the microwave reactor.
-
Irradiate the sample using a validated method (e.g., 800W for 10 minutes). Parameters such as power and time should be optimized for the specific application.
-
-
Extraction and Cleanup:
-
After cooling, neutralize the sample with 5 mL of 0.2 M phosphate buffer (pH 7.4) and adjust the pH to 7.0 ± 0.2 with 1 M NaOH.
-
Add 10 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Analysis:
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Conventional Heating Derivatization Protocol
This protocol represents a standard and widely used method for nitrofuran analysis.
-
Sample Preparation:
-
Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate internal standard solution.
-
-
Derivatization:
-
Extraction and Cleanup:
-
Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH to neutralize the sample.[8]
-
Add 12 mL of ethyl acetate and vortex vigorously for 15 seconds.[8]
-
Centrifuge at 3000 rpm for 5 minutes.[8]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40 °C.[8]
-
Analysis:
Conclusion
The adoption of rapid microwave-assisted derivatization presents a significant advancement in the analysis of nitrofuran residues. The method is demonstrably faster than the conventional approach, leading to a substantial increase in laboratory efficiency and sample throughput. Validation data confirms that this rapid method provides comparable analytical performance in terms of recovery and sensitivity. For laboratories seeking to optimize their analytical workflows for nitrofuran monitoring, the microwave-assisted derivatization technique offers a compelling and validated alternative to the traditional, time-intensive protocol.
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
New Nitrofuran Analogues Demonstrate Enhanced Potency Against Key Pathogens
A recent study has revealed a new series of nitrofuran analogues that exhibit significant antimicrobial activity, in some cases surpassing the efficacy of existing nitrofuran antibiotics against critical bacterial pathogens. These findings, supported by rigorous experimental data, open promising avenues for the development of novel therapeutics to combat antibiotic resistance.
Researchers have synthesized and evaluated two series of nitrofuran analogues, demonstrating their potential as potent inhibitors of bacterial growth. The study provides a direct comparison of these new compounds against established nitrofuran antibiotics, highlighting their enhanced activity against several bacterial species, including strains of Escherichia coli and Enterococcus faecium.
Comparative Efficacy of New Nitrofuran Analogues
The antibacterial efficacy of the novel nitrofuran analogues was determined by measuring their half-maximal effective concentration (EC50) against a panel of pathogenic bacteria. The results are summarized below, alongside the EC50 values for existing nitrofuran antibiotics tested under the same conditions.
| Compound | E. faecium (EC50, µM) | S. aureus (EC50, µM) | K. pneumoniae (EC50, µM) | A. baumannii (EC50, µM) | P. aeruginosa (EC50, µM) | E. coli (EC50, µM) |
| New Analogue 16 | 1.8 | 1.2 | >100 | >100 | >100 | <1 |
| New Analogue 17 | 1.1 | 1.0 | 48 | >100 | >100 | <1 |
| New Analogue 18 | 1.0 | 1.5 | >100 | >100 | >100 | 1.2 |
| New Analogue 19 | 1.2 | 1.8 | >100 | >100 | >100 | 2.5 |
| New Analogue 20 | 1.5 | 2.2 | >100 | >100 | >100 | 11 |
| Nitrofurantoin | >100 | >100 | >100 | >100 | >100 | 23 |
| Nifuroxazide | 1.5 | 1.2 | >100 | >100 | >100 | 18 |
| Nitroxoline | 1.2 | 1.0 | >100 | >100 | >100 | 1.5 |
Mechanism of Action: A Multi-Target Approach
Nitrofurans are prodrugs, meaning they are converted into their active form within the bacterial cell. This activation is carried out by bacterial nitroreductases.[1][2] The resulting reactive intermediates are highly reactive and can damage multiple cellular components, including DNA, RNA, and proteins, leading to bacterial cell death.[3] This multi-targeted mechanism is a key advantage, as it is less likely to lead to the development of resistance compared to drugs that have a single target.[1] A recent study has also identified a new target for nitrofuran metabolites: the GroEL/ES chaperonin system, which is essential for bacterial protein folding and survival.[4][5]
Caption: Activation and multi-target mechanism of nitrofuran analogues within a bacterial cell.
Experimental Protocols
The following is a summary of the key experimental protocols used to benchmark the new nitrofuran analogues.
Determination of Half-Maximal Effective Concentration (EC50)
The antibacterial activity of the compounds was assessed by determining their EC50 values.[4] This was performed using a broth microdilution method in 96-well plates. Bacterial strains were cultured in appropriate liquid media to the mid-logarithmic phase. The cultures were then diluted and added to the wells of the microtiter plates, which contained serial dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours. Following incubation, bacterial growth was quantified by measuring the optical density at 600 nm (OD600) using a plate reader. The EC50 value, defined as the concentration of the compound that inhibits 50% of bacterial growth, was calculated by fitting the dose-response data to a four-parameter logistic equation. All experiments were performed in triplicate.[4]
Experimental Workflow for Antibacterial Susceptibility Testing
The general workflow for determining the antibacterial efficacy of the new nitrofuran analogues is depicted in the diagram below.
Caption: Workflow for determining the antibacterial efficacy of new nitrofuran analogues.
The development of these potent nitrofuran analogues represents a significant step forward in the search for new antibiotics. Their enhanced efficacy and multi-targeted mechanism of action make them promising candidates for further preclinical and clinical development in the fight against multidrug-resistant bacteria.
References
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 4. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
